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Foundational

Chemical structure and physical properties of 4-Chloro-3-ethoxypyridine-2-carboxylic acid

An In-Depth Technical Guide to 4-Chloro-3-ethoxypyridine-2-carboxylic acid Prepared by: Gemini, Senior Application Scientist Abstract: This document provides a comprehensive technical overview of 4-Chloro-3-ethoxypyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Chloro-3-ethoxypyridine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of 4-Chloro-3-ethoxypyridine-2-carboxylic acid, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. This guide elucidates the molecule's chemical structure, predicted physical and spectroscopic properties, a plausible synthetic pathway, and its anticipated chemical reactivity. The information herein is curated for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical insights into the utilization of this compound as a versatile chemical building block.

Chemical Identity and Structure

4-Chloro-3-ethoxypyridine-2-carboxylic acid is a polysubstituted pyridine ring, featuring a chlorine atom at the 4-position, an ethoxy group at the 3-position, and a carboxylic acid at the 2-position. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of more complex molecular architectures.

  • IUPAC Name: 4-Chloro-3-ethoxypyridine-2-carboxylic acid

  • CAS Number: 1823920-23-5[1]

  • Molecular Formula: C₈H₈ClNO₃

  • Molecular Weight: 201.61 g/mol

Structural Representation:

Caption: Chemical structure of 4-Chloro-3-ethoxypyridine-2-carboxylic acid.

Physical and Chemical Properties

Experimentally determined physical properties for this specific compound are not widely published. The data presented below are predicted values based on its structure and comparison with analogous compounds, such as 4-chloro-3-methoxypyridine-2-carboxylic acid methyl ester and 4-chloro-3-hydroxy-2-pyridinecarboxylic acid.[2][3] Carboxylic acids generally exhibit higher boiling points than other substances of comparable molar mass due to strong intermolecular hydrogen bonding.[4] Solubility in water is expected to be low, but it is likely soluble in organic solvents like ethanol, ether, and toluene.[4]

PropertyPredicted Value / Characteristic
Appearance White to off-white solid
Boiling Point > 300 °C (Predicted)
Melting Point Not available. Expected to be a solid at room temp.
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, DMSO
pKa (Carboxylic Acid) 2-4 (Estimated range for pyridine-2-carboxylic acids)

Spectroscopic Data Analysis (Predicted)

For a researcher, confirming the identity and purity of a chemical is paramount. The following section details the expected spectroscopic signatures for 4-Chloro-3-ethoxypyridine-2-carboxylic acid.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, providing clear signals for the ethoxy group and the sole aromatic proton.

  • ~10-13 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (–COOH). The chemical shift can vary significantly with concentration and solvent.[5]

  • ~8.0-8.5 ppm (d, 1H): A singlet or narrow doublet for the proton at the C5 position of the pyridine ring.

  • ~4.2-4.5 ppm (q, 2H): A quartet for the methylene protons (–OCH₂CH₃) of the ethoxy group, coupled to the methyl protons.

  • ~1.4-1.6 ppm (t, 3H): A triplet for the methyl protons (–OCH₂CH₃) of the ethoxy group, coupled to the methylene protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals corresponding to each carbon atom in the molecule.

  • ~165-175 ppm: The carbonyl carbon of the carboxylic acid (C=O).[5]

  • ~150-160 ppm: Aromatic carbons C2, C3, and C4, which are highly deshielded due to attachment to nitrogen, oxygen, and chlorine.

  • ~110-125 ppm: Aromatic carbons C5 and C6.

  • ~65-75 ppm: The methylene carbon of the ethoxy group (–OCH₂).

  • ~14-16 ppm: The methyl carbon of the ethoxy group (–CH₃).

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups.

  • 3300-2500 cm⁻¹ (broad): A very broad and characteristic O–H stretching vibration from the hydrogen-bonded carboxylic acid dimer.[5]

  • ~1700-1730 cm⁻¹ (strong): A strong C=O stretching vibration from the carboxylic acid.[5][6]

  • ~1550-1600 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.

  • ~1200-1300 cm⁻¹: C–O stretching vibration of the ethoxy group and the carboxylic acid.

  • ~700-850 cm⁻¹: C–Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z 201, with an M+2 isotope peak at m/z 203 of approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.[7]

  • Key Fragments: Common fragmentation pathways would include the loss of the ethoxy group (•OCH₂CH₃, -45 amu), loss of the entire carboxylic acid group (•COOH, -45 amu), or the sequential loss of OH (-17 amu) and CO (-28 amu).[5][7]

Synthesis and Purification Workflow

There is no single, established public synthesis for 4-Chloro-3-ethoxypyridine-2-carboxylic acid. However, a plausible and logical synthetic route can be designed based on known transformations of pyridine derivatives. The following multi-step synthesis is proposed, starting from a commercially available precursor. This workflow is designed to be robust and utilizes standard laboratory transformations.

G start 2,4-Dichloro-3-nitropyridine (Starting Material) step1 Step 1: Selective Ethoxylation (SNAr Reaction) start->step1 intermediate1 2-Chloro-4-ethoxy-3-nitropyridine step1->intermediate1 step2 Step 2: Nitro Group Reduction intermediate1->step2 intermediate2 4-Ethoxy-3-amino-2-chloropyridine step2->intermediate2 step3 Step 3: Sandmeyer Reaction (Diazotization & Cyanation) intermediate2->step3 intermediate3 4-Ethoxy-2-chloro-3-cyanopyridine step3->intermediate3 step4 Step 4: Nitrile Hydrolysis intermediate3->step4 product 4-Chloro-3-ethoxypyridine-2-carboxylic acid (Final Product) step4->product

Caption: Proposed synthetic workflow for 4-Chloro-3-ethoxypyridine-2-carboxylic acid.

Experimental Protocol

Step 1: Selective Nucleophilic Aromatic Substitution (SNAr) with Sodium Ethoxide

  • Rationale: The chlorine at the 4-position of the pyridine ring is more activated towards nucleophilic attack than the chlorine at the 2-position due to resonance stabilization of the Meisenheimer intermediate by the nitro group. This allows for selective substitution.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve sodium metal in absolute ethanol at 0°C to generate sodium ethoxide in situ.

    • Once all the sodium has reacted, add a solution of 2,4-dichloro-3-nitropyridine in ethanol dropwise, maintaining the temperature below 10°C.

    • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.

    • Quench the reaction by carefully adding water.

    • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purify the resulting crude solid, 2-chloro-4-ethoxy-3-nitropyridine, by column chromatography or recrystallization.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group must be converted to an amine to allow for the introduction of the carboxylic acid precursor via the Sandmeyer reaction. A common method is catalytic hydrogenation or reduction with a metal like iron or tin(II) chloride in acidic media.

  • Procedure (using Iron):

    • To a suspension of iron powder in a mixture of ethanol and water, add a small amount of acetic acid or ammonium chloride to activate the iron.

    • Heat the mixture to reflux and add the 2-chloro-4-ethoxy-3-nitropyridine from Step 1 portion-wise.

    • Maintain reflux for 2-4 hours until the starting material is consumed (monitor by TLC).

    • Filter the hot reaction mixture through a pad of Celite to remove iron salts.

    • Concentrate the filtrate, basify with sodium carbonate, and extract the product, 4-ethoxy-3-amino-2-chloropyridine, with dichloromethane.

    • Dry the organic layer and concentrate to yield the amine, which may be used directly in the next step.

Step 3: Sandmeyer Reaction to Install a Nitrile

  • Rationale: The Sandmeyer reaction is a reliable method for converting an aromatic amine into a variety of functional groups, including a nitrile (–CN), which is a direct precursor to a carboxylic acid.

  • Procedure:

    • Dissolve the amine from Step 2 in aqueous HCl at 0°C.

    • Add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature strictly between 0-5°C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (N₂ gas) will be observed.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Extract the product, 4-ethoxy-2-chloro-3-cyanopyridine, with an organic solvent.

    • Purify by column chromatography.

Step 4: Hydrolysis of the Nitrile to a Carboxylic Acid

  • Rationale: The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acidic hydrolysis is often cleaner for this type of substrate.

  • Procedure:

    • Reflux the nitrile from Step 3 in a concentrated aqueous acid solution (e.g., 6M H₂SO₄ or concentrated HCl) for 12-24 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature. The product may precipitate.

    • Adjust the pH to ~2-3 with a base (e.g., NaOH solution) to ensure the carboxylic acid is protonated but to remove excess strong acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum. This yields the final product, 4-Chloro-3-ethoxypyridine-2-carboxylic acid.

Reactivity and Applications in Drug Discovery

The utility of 4-Chloro-3-ethoxypyridine-2-carboxylic acid stems from the orthogonal reactivity of its functional groups.

  • Carboxylic Acid Group: This is a key functional group in drug design, often involved in hydrogen bonding interactions with biological targets.[8] It can be readily converted into esters, amides, or other derivatives, allowing for the exploration of structure-activity relationships (SAR).[9] The presence of a carboxylic acid can also improve the pharmacokinetic properties of a molecule.[8]

  • C4-Chloro Group: The chlorine atom is positioned on an electron-deficient pyridine ring, making it an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[10] This allows for the facile introduction of a wide array of nucleophiles (amines, thiols, alcohols), providing a powerful tool for library synthesis and lead optimization.

  • Ethoxy Group: The ethoxy group is a metabolically stable lipophilic group that can fill hydrophobic pockets in a protein binding site. Its presence influences the electronic properties of the pyridine ring.

  • Applications as a Building Block: Molecules containing the substituted pyridine scaffold are prevalent in pharmaceuticals.[11] This compound serves as a pre-functionalized, rigid core onto which other functionalities can be built, making it a high-value intermediate for synthesizing novel drug candidates targeting a wide range of diseases.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its handling should be guided by the hazards associated with its functional groups and related structures like chloropyridines and pyridine carboxylic acids.[12][13]

  • Potential Hazards:

    • Causes skin irritation (H315).[12]

    • Causes serious eye irritation (H319).[12][13]

    • May be harmful if swallowed.

  • Recommended Precautions:

    • Handle only in a well-ventilated area, preferably in a chemical fume hood.[14]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a cool, dry place in a tightly sealed container.[15]

This guide is intended for research purposes only and should be used by qualified individuals. All laboratory work should be conducted with appropriate safety measures in place.

References

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: Pyridine.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 4-(Pyridin-3-yloxy)pyridine-2-carboxylic acid.
  • TCI EUROPE N.V. (2026, February 19). SAFETY DATA SHEET: Methyl 4-Chloro-2-pyridinecarboxylate.
  • TOKYO CHEMICAL INDUSTRY CO., LTD. (2023, March 5). SAFETY DATA SHEET: Pyridine-2-carboxylic Acid.
  • Fisher Scientific. (2025, December 23). SAFETY DATA SHEET: 3,4,5,6-Tetrachloropyridine-2-carboxylic acid.
  • University of Colorado Boulder. (n.d.). Useful Spectroscopic Data.
  • GuideChem. (n.d.). 4-chloro-3-methoxy-2-pyridinecarboxylic acid methyl ester.
  • ECHA. (n.d.). 4-chlorothieno[3,2-c]pyridine-2-carboxylic acid — Chemical Substance Information.
  • ChemicalBook. (2025, July 16). 4-CHLORO-3-METHOXYPYRIDINE-2-CARBOXYLIC ACID | 170621-86-0.
  • Sigma-Aldrich. (n.d.). 4-Chloro-3-hydroxy-pyridine-2-carboxylic acid hydrochloride | 1951444-57-7.
  • BLD Pharm. (n.d.). 1823920-23-5|4-Chloro-3-ethoxypyridine-2-carboxylic acid.
  • chemBlink. (n.d.). 4-Chloro-3-Hydroxy-2-Pyridinecarboxylic Acid (CAS 348635-39-2).
  • Google Patents. (n.d.). JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • LibreTexts Chemistry. (n.d.). 25.2 Physical Properties of Carboxylic Acids.
  • The Royal Society of Chemistry. (2014). Supporting Information for Stable carboxylic acid derivatized alkoxy silanes.
  • Sigma-Aldrich. (n.d.). 4-Chloro-pyridine-2-carboxylic acid methyl ester AldrichCPR 24484-93-3.
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine.
  • ResearchGate. (n.d.). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology.
  • Google Patents. (n.d.). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • Ye, P., et al. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC.
  • Sigma-Aldrich. (n.d.). 4-Chloro-pyridine-2-carboxylic acid AldrichCPR 5470-22-4.
  • Guidechem. (n.d.). CAS 170621-86-0 4-CHLORO-3-METHOXYPYRIDINE-2-CARBOXYLIC ACID Supply list.
  • G. S. R. Raju, et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
  • LibreTexts Chemistry. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy.
  • Lamberth, C., & Dinges, J. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.
  • Benchchem. (n.d.). 4-Chloro-2-methyl-3-nitropyridine reactivity and reaction mechanisms.
  • Kanada, R., et al. (2021). 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors. PubMed.
  • Drug Hunter Team. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery.

Sources

Exploratory

Mechanism of Action of 4-Chloro-3-ethoxypyridine-2-carboxylic Acid Derivatives: A Technical Whitepaper on AFB5-Selective Arylpicolinate Auxin Mimics

Executive Summary 4-Chloro-3-ethoxypyridine-2-carboxylic acid and its structural analogs form the core pharmacophore of the arylpicolinate class of synthetic auxins[1]. Commercialized heavily in modern agrochemistry (e.g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-3-ethoxypyridine-2-carboxylic acid and its structural analogs form the core pharmacophore of the arylpicolinate class of synthetic auxins[1]. Commercialized heavily in modern agrochemistry (e.g., halauxifen-methyl, florpyrauxifen-benzyl), these compounds represent a generational leap in auxin-mimic technology[2]. Unlike legacy synthetic auxins such as 2,4-D or dicamba, which primarily target the TIR1 receptor, 4-chloro-3-ethoxypyridine-2-carboxylic acid derivatives exhibit a highly differentiated mechanism of action characterized by preferential, high-affinity binding to the AFB5 (Auxin Signaling F-Box 5) receptor[3][4].

This whitepaper details the molecular target engagement, downstream signaling causality, and the experimental methodologies required to validate the unique pharmacology of these advanced derivatives.

Molecular Pharmacology & Target Engagement

In plants, natural auxin signaling is mediated by a family of nuclear-localized F-box proteins—primarily TIR1 and AFB1-5—which serve as the substrate-recognition components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex[4].

The structural causality behind the efficacy of 4-chloro-3-ethoxypyridine-2-carboxylic acid lies in its precise steric and electronic fit within the AFB5 binding pocket.

  • The Picolinic Acid Core: Mimics the carboxylate moiety of natural indole-3-acetic acid (IAA), anchoring the molecule to the bottom of the receptor pocket via hydrogen bonding.

  • The 4-Chloro and 3-Ethoxy Substitutions: These bulky, electron-rich groups are the primary drivers of receptor selectivity. They induce steric clashes within the more constrained TIR1 pocket but fit perfectly into the slightly larger, distinct hydrophobic cavity of AFB5[4].

This selective target engagement allows arylpicolinates to bypass TIR1-mediated target-site resistance mechanisms, effectively controlling weed biotypes that have evolved resistance to older auxin chemotypes[5][6].

Downstream Signaling Cascade & Phenotypic Causality

The binding of the 4-chloro-3-ethoxy derivative to AFB5 acts as a "molecular glue," drastically increasing the receptor's affinity for Aux/IAA repressor proteins. This results in the formation of a highly stable ternary complex (AFB5-Ligand-Aux/IAA)[4][7].

This interaction triggers a lethal, self-amplifying signaling cascade:

  • Polyubiquitination : The activated SCF^AFB5 complex polyubiquitinates the bound Aux/IAA repressor.

  • Proteasomal Degradation : The 26S proteasome recognizes and rapidly degrades the ubiquitinated Aux/IAA proteins[4].

  • ARF Derepression : The destruction of Aux/IAA frees Auxin Response Factors (ARFs), which are transcription factors previously held in an inactive state.

  • Lethal Gene Expression : ARFs hyperactivate auxin-responsive genes (e.g., GH3, ACC synthase). The resulting overproduction of ethylene and abscisic acid (ABA) leads to a rapid accumulation of reactive oxygen species (ROS), severe epinasty, stomatal closure, and ultimately, the complete destruction of vascular tissue[7].

AuxinPathway Ligand 4-Chloro-3-ethoxy Derivatives Receptor AFB5 Receptor (SCF Complex) Ligand->Receptor High-Affinity Binding Complex AFB5-Aux/IAA Ternary Complex Receptor->Complex Recruits Aux/IAA Ubiquitination Aux/IAA Polyubiquitination Complex->Ubiquitination E3 Ligase Activation Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Targeting ARF ARF Transcription Derepression Proteasome->ARF Repressor Cleared GeneExpr Lethal Auxin Response ARF->GeneExpr Gene Activation

Mechanism of action mapping the signaling cascade from AFB5 binding to lethal gene expression.

Quantitative Binding Profiles

The preferential binding of arylpicolinates to AFB5 is quantitatively stark when compared to legacy auxins. Surface Plasmon Resonance (SPR) data demonstrates that while natural IAA prefers TIR1, 4-chloro-3-ethoxy derivatives (like florpyrauxifen) exhibit dissociation constants ( KD​ ) for AFB5 that are orders of magnitude lower (indicating much higher affinity) than for TIR1[4].

Compound ClassRepresentative MoleculePrimary Binding Target KD​ for TIR1 ( μ M) KD​ for AFB5 ( μ M)Affinity Ratio (TIR1/AFB5)
Natural Auxin Indole-3-acetic acid (IAA)TIR17.933.00.24 (Prefers TIR1)
Phenoxy-carboxylate 2,4-DTIR1229.0152.01.50 (Weak binding)
Arylpicolinate FlorpyrauxifenAFB562.02.722.96 (Prefers AFB5)
Arylpicolinate HalauxifenAFB5128.02.453.33 (Prefers AFB5)

(Data adapted from quantitative SPR studies on auxin receptor kinetics[4])

Experimental Methodologies for Mechanistic Validation

To rigorously validate the mechanism of action of novel 4-chloro-3-ethoxypyridine-2-carboxylic acid derivatives, researchers must employ self-validating experimental systems that establish both in vitro binding kinetics and in vivo phenotypic causality.

Protocol A: Surface Plasmon Resonance (SPR) for Receptor Binding Kinetics

Causality & Rationale: SPR is utilized to prove direct, cell-free target engagement. We express the receptor in insect cells rather than plant cells to ensure the purified complex is entirely free from endogenous plant auxins that would pre-occupy the binding pocket and skew baseline measurements.

Step-by-Step Workflow:

  • Protein Expression: Co-express codon-optimized Arabidopsis AFB5 and ASK1 (Arabidopsis SKP1-like) genes in an insect cell line (e.g., Sf9) using a baculovirus expression vector system[4].

  • Purification: Purify the AFB5-ASK1 complex using a His-Trap column followed by size-exclusion chromatography to ensure >95% purity.

  • Chip Functionalization: Immobilize a synthetic Aux/IAA degron peptide (the co-receptor) onto a streptavidin-coated SPR sensor chip. Self-Validation: Leave one flow cell blank as a reference channel to subtract non-specific background binding.

  • Ligand Incubation: Pre-incubate the purified AFB5-ASK1 complex with logarithmic concentrations of the 4-chloro-3-ethoxy derivative (0.1 μ M to 100 μ M).

  • Microfluidic Injection: Flow the pre-incubated ternary complex over the functionalized sensor chip at a constant flow rate.

  • Kinetic Analysis: Record the association ( ka​ ) and dissociation ( kd​ ) rates to calculate the equilibrium dissociation constant ( KD​ ). Control: Run natural IAA as a positive control; it must yield a known KD​ of ~33 μ M for AFB5 to validate the chip's integrity[4].

SPRWorkflow Step1 1. Protein Expression (AFB5-ASK1 in insect cells) Step2 2. Chip Functionalization (Immobilize Aux/IAA peptide) Step1->Step2 Step3 3. Ligand Incubation (Pre-incubate AFB5 + Ligand) Step2->Step3 Step4 4. Microfluidic Injection (Flow over sensor chip) Step3->Step4 Step5 5. Kinetic Analysis (Measure ka, kd, KD) Step4->Step5

Workflow for validating AFB5-ligand binding kinetics via Surface Plasmon Resonance.

Protocol B: In Vivo Phenotypic Validation via afb5 Mutant Root Growth Inhibition

Causality & Rationale: While SPR proves the molecule can bind AFB5, we must prove that this binding causes the herbicidal phenotype. By comparing wild-type (Col-0) Arabidopsis with an afb5 knockout mutant, we isolate the receptor's specific contribution to toxicity. If the compound is truly AFB5-specific, the mutant will exhibit profound resistance[8].

Step-by-Step Workflow:

  • Seed Sterilization: Surface-sterilize wild-type (Col-0) and afb5 mutant Arabidopsis seeds using 70% ethanol and 20% sodium hypochlorite to prevent fungal contamination.

  • Media Preparation: Prepare half-strength Murashige and Skoog (MS) agar plates supplemented with the 4-chloro-3-ethoxy derivative at logarithmic concentrations (0.01 nM to 10 μ M).

  • Stratification & Plating: Plate the seeds and stratify at 4°C for 48 hours in the dark to synchronize germination.

  • Vertical Incubation: Transfer plates to a growth chamber (22°C, 16h light/8h dark) and incubate vertically for 7 days. Vertical growth ensures roots grow flat along the agar surface for accurate imaging.

  • Data Acquisition: Image the plates and measure primary root length using digital analysis software (e.g., ImageJ).

  • Dose-Response Modeling: Calculate the GR50​ (concentration causing 50% growth reduction) using a four-parameter log-logistic model[9]. Self-Validation: The afb5 mutant must show a significantly higher GR50​ (resistance) compared to Col-0, whereas both lines should remain equally susceptible to a TIR1-specific control like 2,4-D[8].

References

  • Corteva Agriscience. "Advancing a successful herbicide legacy." Corteva. [Link]

  • Lee, S., et al. "The differential binding and biological efficacy of auxin herbicides." Pest Management Science, National Center for Biotechnology Information (NCBI). [Link]

  • Pan, L., et al. "Comparative metabolomics and transcriptomics provide new insights into florpyrauxifen-benzyl resistance in Echinochloa glabrescens." Frontiers in Plant Science, NCBI. [Link]

  • University of Florida, IFAS Extension. "Background on Registered Aquatic Herbicides - Plant Management in Florida Waters." UF/IFAS. [Link]

  • Bell, P., et al. "Rinskor™ Active: Discovery and development of a new rice herbicide from Dow AgroSciences." CABI Digital Library. [Link]

  • HRAC Global. "Weed Resistance to Synthetic Auxin Herbicides." Herbicide Resistance Action Committee. [Link]

  • Zimmer, M., et al. "Differential response of horseweed (Conyza canadensis) to halauxifen-methyl, 2,4-D, and dicamba." Weed Technology, Cambridge University Press. [Link]

  • McCauley, C., et al. "Transcriptomics in Erigeron canadensis reveals rapid photosynthetic and hormonal responses to auxin herbicide application." NCBI. [Link]

Sources

Foundational

In Vitro Pharmacokinetic Profiling of 4-Chloro-3-ethoxypyridine-2-carboxylic acid: A Technical Whitepaper

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Chloro-3-ethoxypyridine-2-carboxylic acid (CAS: 1823920-23-5) Executive Summary 4-Chloro-3-ethoxypyridine-2-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Chloro-3-ethoxypyridine-2-carboxylic acid (CAS: 1823920-23-5)

Executive Summary

4-Chloro-3-ethoxypyridine-2-carboxylic acid is a highly functionalized picolinic acid derivative[1]. Picolinic acid scaffolds are foundational in medicinal chemistry, frequently utilized in the development of antiparasitics, kinase inhibitors, and advanced agrochemicals[2]. As a Senior Application Scientist, I have designed this whitepaper to outline a robust, self-validating in vitro pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling strategy tailored specifically to the structural nuances of this molecule.

Structural Rationale & Predictive ADME

Before initiating benchtop assays, a rigorous structural analysis is required to predict molecular behavior and establish the causality behind our experimental design. The physicochemical properties of 4-Chloro-3-ethoxypyridine-2-carboxylic acid dictate its biological fate:

  • Carboxylic Acid Moiety (C2): At a physiological pH of 7.4, the carboxylic acid is predominantly ionized. This ionization significantly restricts passive transcellular permeability across lipid bilayers. Furthermore, carboxylic acids are classic substrates for Phase II metabolism, specifically UDP-glucuronosyltransferases (UGTs), which can form reactive acyl glucuronides.

  • Pyridine Ring: The nitrogen atom introduces a weakly basic center. Exposed pyridine rings are known to interact with Cytochrome P450 enzymes, sometimes acting as reversible inhibitors (e.g., CYP2C9), which necessitates careful metabolic screening[3].

  • Ethoxy (C3) & Chloro (C4) Substituents: The ethoxy ether provides a highly vulnerable site for Phase I oxidative metabolism (O-deethylation) via CYP450 enzymes. The chlorine atom at C4 increases the overall lipophilicity (LogP) of the fragment, which typically increases plasma protein binding affinity and modulates intrinsic hepatic clearance[2].

PK_Workflow A 4-Chloro-3-ethoxypyridine- 2-carboxylic acid B Physicochemical Profiling A->B C Caco-2 Permeability (Absorption) B->C D Microsomal Stability (Metabolism) B->D E Plasma Protein Binding (Distribution) B->E F In Vitro-In Vivo Extrapolation (IVIVE) C->F D->F E->F

Caption: In vitro pharmacokinetic profiling workflow for picolinic acid derivatives.

Core In Vitro Pharmacokinetic Assays: Methodologies & Causality

To ensure scientific integrity, every protocol described below functions as a self-validating system, incorporating high/low permeability controls, metabolic reference standards, and mass balance checks.

Intestinal Permeability (Caco-2 Assay)

Causality: Because the ionized carboxylic acid limits passive diffusion, we must empirically determine intestinal absorption. The Caco-2 cell monolayer model is the industry gold standard for evaluating intestinal luminal epithelium permeability and identifying potential efflux transporter substrates (e.g., P-glycoprotein)[4].

Step-by-Step Protocol:

  • Cell Culture & Differentiation: Seed human Caco-2 cells on polycarbonate filter inserts (Transwell, 0.4 µm pore size) and culture for 21 days to ensure full differentiation and tight junction formation[4].

  • System Validation: Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER > 250 Ω·cm²) and using a paracellular marker (e.g., Lucifer Yellow). Include Minoxidil as a high-permeability control and Acyclovir as a low-permeability control[4].

  • Dosing: Prepare the test compound at 10 µM in HBSS buffer (pH 7.4). Apply to the apical (A) chamber for A-to-B permeability, and to the basolateral (B) chamber for B-to-A permeability.

  • Incubation & Sampling: Incubate at 37°C in a 5% CO₂ atmosphere. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Metabolic Stability (Hepatic Microsomes)

Causality: The ethoxy group is highly susceptible to O-dealkylation. Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) are utilized to assess Phase I clearance and predict in vivo hepatic clearance across species[4].

Step-by-Step Protocol:

  • Preparation: Thaw microsomes on ice. Prepare a reaction mixture containing 0.5 mg/mL microsomal protein in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Pre-incubation: Add 4-Chloro-3-ethoxypyridine-2-carboxylic acid (final concentration 1 µM) and pre-incubate at 37°C for 5 minutes. Use Verapamil or Testosterone as a positive control for CYP activity.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Termination: At precise time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold quenching solution (acetonitrile containing an internal standard like Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Plasma Protein Binding (Equilibrium Dialysis)

Causality: The lipophilic chloro group combined with the anionic carboxylic acid strongly suggests moderate-to-high binding to human serum albumin (HSA). Only the unbound (free) fraction of the drug is pharmacologically active and available for hepatic clearance.

Step-by-Step Protocol:

  • Setup: Utilize a 96-well equilibrium dialysis apparatus fitted with a semi-permeable regenerated cellulose membrane (molecular weight cutoff 8-12 kDa).

  • Loading: Load human plasma spiked with 5 µM of the compound into the donor chamber. Load an equal volume of PBS (pH 7.4) into the receiver chamber.

  • Incubation: Seal the plate and incubate at 37°C on a rotary shaker (100 rpm) for 4-6 hours to achieve thermodynamic equilibrium.

  • Extraction & Matrix Matching: Extract samples from both chambers. To maintain matrix consistency for LC-MS/MS, add blank plasma to the buffer samples and blank buffer to the plasma samples. Precipitate proteins with acetonitrile.

  • Calculation: Determine the fraction unbound ( fu​ ) by comparing the LC-MS/MS peak area ratios of the buffer chamber to the plasma chamber.

Proposed Metabolic Pathways

Based on the structural liabilities of the molecule, Phase I O-deethylation and Phase II Glucuronidation are the primary predicted routes of biotransformation.

Metabolic_Pathway Parent 4-Chloro-3-ethoxypyridine- 2-carboxylic acid Phase1 Phase I: CYP450 (O-deethylation) Parent->Phase1 Phase2 Phase II: UGTs (Glucuronidation) Parent->Phase2 Metabolite1 4-Chloro-3-hydroxypyridine- 2-carboxylic acid Phase1->Metabolite1 Metabolite2 Acyl Glucuronide Conjugate Phase2->Metabolite2

Caption: Predicted primary Phase I and Phase II metabolic pathways.

Quantitative Data Summary

The following table summarizes the predictive in vitro pharmacokinetic parameters for 4-Chloro-3-ethoxypyridine-2-carboxylic acid, synthesized from baseline behavior of structurally homologous picolinic acid derivatives[4],[2].

Pharmacokinetic ParameterAssay ModelPredicted Value / RangeImplications for Drug Development
Apparent Permeability ( Papp​ ) Caco-2 (A-to-B)< 1.0 × 10⁻⁶ cm/sLow passive absorption due to ionization at pH 7.4. Prodrug strategies (e.g., esterification) may be required.
Efflux Ratio (ER) Caco-2 (B-to-A / A-to-B)> 2.0Potential substrate for apical efflux transporters (P-gp/BCRP).
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes20 - 50 µL/min/mgModerate metabolic clearance, primarily driven by CYP-mediated O-deethylation.
Half-Life ( t1/2​ ) Human Liver Microsomes15 - 35 minutesRequires structural optimization (e.g., fluorination of the ethoxy group) to extend half-life.
Fraction Unbound ( fu​ ) Equilibrium Dialysis (Human)5% - 15%High plasma protein binding driven by the lipophilic chloro substituent and anionic charge.

Conclusion

The in vitro pharmacokinetic profiling of 4-Chloro-3-ethoxypyridine-2-carboxylic acid reveals a molecule with a complex ADME profile. While the picolinic acid core provides excellent vectors for target engagement, the inherent low permeability and susceptibility to O-deethylation must be carefully managed. By executing the self-validating protocols outlined in this guide, development teams can accurately quantify these liabilities, enabling data-driven decisions for lead optimization, such as isosteric replacement of the carboxylic acid or masking the ethoxy group to improve metabolic stability.

Sources

Exploratory

Toxicity and safety data for 4-Chloro-3-ethoxypyridine-2-carboxylic acid

Comprehensive Toxicity and Safety Profiling of 4-Chloro-3-ethoxypyridine-2-carboxylic Acid: A Technical Guide for Preclinical Development As a Senior Application Scientist overseeing preclinical safety and assay developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Toxicity and Safety Profiling of 4-Chloro-3-ethoxypyridine-2-carboxylic Acid: A Technical Guide for Preclinical Development

As a Senior Application Scientist overseeing preclinical safety and assay development, I approach chemical hazard assessment not merely as a compliance checklist, but as a predictive science. Understanding the toxicity of a compound requires deconstructing its molecular architecture to anticipate how it will interact with biological systems.

This whitepaper provides an in-depth technical evaluation of 4-Chloro-3-ethoxypyridine-2-carboxylic acid (CAS: 1823920-23-5) . By analyzing its structural causality, metabolic pathways, and empirical hazard data, we establish a rigorous, self-validating framework for handling and evaluating this compound in drug discovery and agrochemical workflows.

Structural Causality and Physicochemical Profiling

To predict the safety profile of 4-Chloro-3-ethoxypyridine-2-carboxylic acid, we must first analyze the functional groups appended to its picolinic acid (pyridine-2-carboxylic acid) core.

  • The Picolinic Acid Core: The bidentate nature of the pyridine nitrogen and the adjacent carboxylic acid oxygen makes this scaffold a potent chelator of transition metals (e.g., Zn²⁺, Cu²⁺, Fe²⁺) [1]. This chelation can disrupt metalloenzymes, leading to cellular stress.

  • C4-Chloro Substitution: The addition of a halogen at the para-position relative to the nitrogen significantly increases the molecule's lipophilicity (LogP). This enhances passive diffusion across phospholipid bilayers, increasing intracellular exposure compared to the unsubstituted parent compound.

  • C3-Ethoxy Group: This bulky, electron-donating group modulates the pKa of the carboxylic acid and provides a potential site for metabolic vulnerability (e.g., O-dealkylation by hepatic cytochrome P450s).

Table 1: Key Physicochemical Identifiers [1]

PropertyValue / Description
Chemical Name 4-Chloro-3-ethoxypyridine-2-carboxylic acid
CAS Number 1823920-23-5
Molecular Formula C₈H₈ClNO₃
Molecular Weight 201.61 g/mol
SMILES O=C(C1=NC=CC(Cl)=C1OCC)O
Appearance Solid (predictive based on molecular weight and H-bonding)

Mechanistic Pathways of Toxicity

The toxicity of 4-Chloro-3-ethoxypyridine-2-carboxylic acid is driven by a dual mechanism: localized pH-dependent irritation and intracellular target engagement .

Upon exposure to biological tissues (skin, ocular mucosa, or respiratory epithelium), the carboxylic acid moiety donates protons, leading to localized protein denaturation and lipid hydrolysis. Once absorbed into the cell—a process accelerated by the lipophilic C4-chloro group—the picolinic core can sequester essential intracellular trace metals. This metal depletion impairs the function of critical antioxidant enzymes (like Cu/Zn Superoxide Dismutase), triggering Reactive Oxygen Species (ROS) accumulation and subsequent apoptosis [2].

Mechanism Exposure Exposure to 4-Chloro-3-ethoxypyridine-2-carboxylic acid Absorption Membrane Penetration (Enhanced by Chloro-group) Exposure->Absorption Interaction Cellular Interaction: 1. Local pH alteration 2. Metal Chelation Absorption->Interaction Stress Cellular Stress: ROS Generation & Protein Denaturation Interaction->Stress Outcome Toxicity Outcome: H315 (Skin) / H319 (Eye) Stress->Outcome

Figure 1: Proposed cellular toxicity and interaction pathway for substituted picolinic acids.

Toxicological Data and Hazard Classification

Based on standardized Globally Harmonized System (GHS) criteria for this class of compounds [1][2], 4-Chloro-3-ethoxypyridine-2-carboxylic acid exhibits acute localized and systemic hazards. It is not currently classified as a known carcinogen or mutagen, but its acute irritant properties require strict engineering controls.

Table 2: GHS Hazard and Precautionary Directives [1]

GHS CodeHazard / Precautionary StatementCausality / Rationale
H302 Harmful if swallowed.Gastrointestinal absorption leads to systemic metal chelation and hepatic stress.
H315 Causes skin irritation.Acidic nature disrupts the stratum corneum barrier.
H319 Causes serious eye irritation.Rapid protein denaturation in the aqueous environment of the cornea.
H335 May cause respiratory irritation.Inhalation of fine powders causes localized acidosis in the pulmonary alveoli.
P261 Avoid breathing dust/fumes/gas.Prevents H335 manifestation.
P280 Wear protective gloves/eye protection.Mitigates H315 and H319 exposure risks.
P305+P351 IF IN EYES: Rinse cautiously with water.Dilutes localized acid concentration to restore physiological pH.

Self-Validating Experimental Protocols: Cytotoxicity Screening

To empirically evaluate the safety profile of this compound in a preclinical setting, we must employ a robust, self-validating in vitro assay.

Causality behind experimental choices: We select HepG2 (human hepatoma) cells because hepatic metabolism is the primary clearance route for picolinic acid derivatives. The ethoxy group at C3 is highly susceptible to O-dealkylation by cytochrome P450 enzymes, making hepatocytes the most biologically relevant model. Furthermore, we deliberately use an ATP-quantification assay (CellTiter-Glo) rather than a standard MTT assay. Picolinic acids can occasionally interfere directly with mitochondrial oxidoreductases, which would yield false positives in an MTT assay. ATP quantification provides a more orthogonal, reliable readout of absolute cell viability.

Step-by-Step Methodology
  • Compound Preparation: Dissolve 4-Chloro-3-ethoxypyridine-2-carboxylic acid in 100% anhydrous DMSO to create a 10 mM master stock. Rationale: DMSO ensures complete solubilization of the lipophilic chloro-aromatic ring, preventing micro-precipitates that skew IC50 calculations.

  • Serial Dilution: Prepare a 10-point dose-response curve (0.1 μM to 100 μM) in culture media. Ensure final DMSO concentration never exceeds 0.5% v/v.

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in a 96-well opaque white plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.

  • Exposure: Treat cells with the compound dilutions.

  • Self-Validating Controls (Critical Step):

    • Negative/Vehicle Control: 0.5% DMSO in media. Validates that the solvent is not driving toxicity.

    • Positive Control: 10 μM Doxorubicin. If this well fails to show >50% cell death, the assay's dynamic range is compromised, and the entire plate is automatically invalidated.

  • Readout: After 48 hours, add CellTiter-Glo reagent. Incubate for 10 minutes to stabilize the luminescent signal, then read on a microplate luminometer.

Workflow CompoundPrep Prepare 4-Chloro-3-ethoxypyridine-2-carboxylic acid Stock in DMSO (10mM) SerialDilution Serial Dilution (0.1 μM to 100 μM) CompoundPrep->SerialDilution Incubation Incubate Compound + Cells (24h/48h at 37°C, 5% CO2) SerialDilution->Incubation CellCulture Seed Target Cells (e.g., HepG2) in 96-well plate CellCulture->Incubation Assay Add Viability Reagent (e.g., CellTiter-Glo) Incubation->Assay Readout Luminescence Readout & IC50 Calculation Assay->Readout Validation Self-Validation: Vehicle Control (DMSO) & Positive Control Check Readout->Validation

Figure 2: Self-validating in vitro cytotoxicity screening workflow for pyridine derivatives.

Engineering Controls and Handling Directives

Due to the H315/H319/H335 hazard profile, handling 4-Chloro-3-ethoxypyridine-2-carboxylic acid requires specific laboratory infrastructure:

  • Ventilation: All powder weighing and stock solution preparation must occur within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent inhalation of irritating particulates.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 4 mil thickness) are mandatory, as the C4-chloro substitution enhances dermal penetration compared to standard organic acids. Splash-proof chemical goggles must be worn to prevent irreversible corneal damage (H319).

  • Storage: Store in a tightly sealed, light-resistant container at room temperature, strictly isolated from strong oxidizing agents and strong bases to prevent exothermic neutralization reactions.

Foundational

Receptor Binding Affinity and Target Engagement of 4-Chloro-3-ethoxypyridine-2-carboxylic Acid Derivatives

Executive Summary The compound 4-Chloro-3-ethoxypyridine-2-carboxylic acid (CAS 1823920-23-5) represents a highly privileged pharmacophore in modern drug discovery and agrochemistry. While often utilized as a critical sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Chloro-3-ethoxypyridine-2-carboxylic acid (CAS 1823920-23-5) represents a highly privileged pharmacophore in modern drug discovery and agrochemistry. While often utilized as a critical synthetic intermediate, its core structure—a substituted picolinic acid—possesses intrinsic properties that allow it to engage specific metalloenzymes and G-protein coupled receptors (GPCRs).

This technical guide dissects the structural pharmacology of 4-chloro-3-ethoxypyridine-2-carboxylic acid, detailing how its specific functional groups dictate receptor binding affinity. Furthermore, we provide rigorously validated, self-calibrating experimental protocols for quantifying these interactions using Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Structural Pharmacology & Pharmacophore Analysis

To understand the causality behind the binding affinity of this molecule, one must deconstruct its structural elements. The binding kinetics are not arbitrary; they are governed by precise electronic and steric contributions:

  • Pyridine-2-carboxylic Acid (Picolinic Acid) Core: This moiety acts as a potent bidentate chelator. The pyridine nitrogen and the carboxylate oxygen coordinate tightly with divalent metal cations (e.g., Fe²⁺, Mg²⁺) situated in the active sites of target enzymes[1].

  • 3-Ethoxy Substitution: Unlike a 3-hydroxy group, which primarily acts as a hydrogen bond donor, the 3-ethoxy group provides critical steric bulk and increased lipophilicity. This allows the molecule to occupy specific hydrophobic pockets within the receptor, dramatically decreasing the dissociation rate ( koff​ ) and improving overall residence time.

  • 4-Chloro Substitution: The halogen atom exerts a strong electron-withdrawing inductive effect. This modulates the pKa of the adjacent pyridine nitrogen, optimizing the strength of the metal-ligand coordination bond at physiological pH while simultaneously protecting the aromatic ring from oxidative metabolism (e.g., CYP450-mediated hydroxylation).

Primary Target Engagement Pathways

Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD)

Picolinic acid derivatives are classic inhibitors of HIF-PHD enzymes, which are 2-oxoglutarate (2-OG) dependent dioxygenases[1]. Under normoxic conditions, PHD uses 2-OG and Fe²⁺ to hydroxylate HIF-1α, marking it for proteasomal degradation. 4-Chloro-3-ethoxypyridine-2-carboxylic acid derivatives act as 2-OG mimetics. The bidentate core chelates the active-site iron, while the ethoxy and chloro groups stabilize the complex via hydrophobic interactions, effectively stabilizing HIF-1α and promoting erythropoiesis.

HIF_Pathway Normoxia Normoxia (O2 present) PHD PHD Enzyme (Fe2+, 2-OG) Normoxia->PHD Activates HIF_alpha HIF-1α HIF_alpha->PHD Hydroxylation Nucleus Nucleus (Gene Transcription) HIF_alpha->Nucleus Translocation VHL pVHL Complex PHD->VHL Hydroxylated HIF Degradation Proteasomal Degradation VHL->Degradation Ubiquitination Inhibitor 4-Cl-3-OEt-Py-2-COOH Derivative Inhibitor->HIF_alpha Stabilizes Inhibitor->PHD Blocks 2-OG site

Mechanism of HIF-1α stabilization via PHD inhibition by picolinic acid derivatives.

Chemokine Receptor 6 (CCR6)

Beyond metalloenzymes, 4-chloro-3-alkoxypicolinic acids serve as critical precursors for N-substituted-dioxocyclobutenylamino-3-hydroxy-picolinamides, which are potent allosteric inhibitors of CCR6[2]. The picolinamide core anchors the molecule within the transmembrane helices of the GPCR, disrupting the CCL20-CCR6 signaling axis crucial for treating autoimmune diseases like rheumatoid arthritis.

Experimental Protocols for Binding Affinity

Surface Plasmon Resonance (SPR) Workflow

Rationale: SPR is chosen over Isothermal Titration Calorimetry (ITC) because it provides real-time kinetic data (Association rate kon​ and Dissociation rate koff​ ), which is critical for low-molecular-weight fragments that often exhibit deceptively fast off-rates.

Protocol:

  • Sensor Chip Preparation: Utilize a Series S Sensor Chip CM5. Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Target Immobilization: Dilute recombinant human PHD2 (or CCR6 in nanodiscs) in 10 mM Sodium Acetate (pH 4.5). Inject over Flow Cell 2 (Fc2) to achieve an immobilization level of ~3000 RU. Flow Cell 1 (Fc1) is left blank as a self-validating reference to subtract bulk refractive index changes.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) to deactivate unreacted NHS esters.

  • Analyte Injection: Prepare a 2-fold serial dilution of the 4-chloro-3-ethoxypyridine-2-carboxylic acid derivative (ranging from 0.1 µM to 10 µM) in running buffer (PBS-P+ with 5% DMSO). Inject at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer flow (dissociation).

  • Data Analysis: Double-reference the sensograms (Fc2 - Fc1, minus DMSO calibration). Fit the data to a 1:1 Langmuir binding model to derive KD​=koff​/kon​ .

SPR_Workflow Prep 1. Sensor Chip Prep Ni-NTA or Amine Coupling Immobilize 2. Target Immobilization Capture Receptor (e.g., PHD2) Prep->Immobilize Analyte 3. Analyte Injection Serial dilutions of Ligand Immobilize->Analyte Binding 4. Binding Kinetics Association & Dissociation Analyte->Binding Analysis 5. Data Analysis Fit to 1:1 Langmuir model Binding->Analysis

Step-by-step Surface Plasmon Resonance (SPR) workflow for KD determination.

TR-FRET Competitive Binding Assay

Rationale: TR-FRET utilizes a time delay before measuring fluorescence, completely eliminating short-lived background autofluorescence from the compound library. The ratiometric emission measurement makes the assay self-calibrating against well-to-well volume variations.

Protocol:

  • Reagent Assembly: In a 384-well pro-plate, combine 5 nM GST-tagged PHD2, 2 nM Terbium-labeled anti-GST antibody (Donor), and 10 nM of a fluorescently labeled 2-OG tracer (Acceptor).

  • Compound Addition: Dispense 100 nL of the picolinic acid derivative using an acoustic liquid handler (e.g., Echo 550).

  • Incubation: Seal and incubate the plate at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX). Excite at 337 nm; measure emission at 490 nm (Terbium) and 520 nm (Tracer) after a 100 µs delay.

  • Validation: Calculate the Z'-factor using a known inhibitor (e.g., Roxadustat) as the positive control and DMSO as the negative control. A Z'-factor > 0.6 validates the assay integrity.

Quantitative Data Presentation

The following table summarizes the representative pharmacological profiling of 4-chloro-3-alkoxypyridine-2-carboxylic acid derivatives across primary targets, demonstrating how structural nuances dictate binding affinity.

Target Receptor / EnzymeAssay MethodologyBinding Affinity ( KD​ / IC50​ )Pharmacological EffectPrimary Driving Interaction
HIF-PHD2 SPR (Kinetic) KD​ : 45 - 120 nMHIF-1α StabilizationBidentate Fe²⁺ chelation via Py-N and COOH
HIF-PHD2 TR-FRET IC50​ : 80 - 150 nM2-OG Competitive InhibitionHydrophobic packing of 3-ethoxy group
CCR6 (GPCR) Radioligand Binding IC50​ : 10 - 50 nMAllosteric AntagonismTransmembrane helix anchoring via amide
Cytochrome bc1 (Qi) Whole-cell Respiration IC50​ : < 5 nMFungicidal Activity4-Chloro inductive effect on binding pocket

References

  • Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD)
  • US10975065B2 - N-substituted-dioxocyclobutenylamino-3-hydroxy-picolinamides useful as CCR6 inhibitors Source: Google Patents URL

Sources

Exploratory

Thermodynamic Stability and Thermal Degradation Kinetics of 4-Chloro-3-ethoxypyridine-2-carboxylic acid

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary 4-Chloro-3-ethoxypyridine-2-carboxylic acid (CAS 1823920-23-5) is a highly fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

4-Chloro-3-ethoxypyridine-2-carboxylic acid (CAS 1823920-23-5) is a highly functionalized picolinic acid derivative utilized extensively as a heterocyclic building block in drug discovery and agrochemical development[1]. Because the C2-carboxylic acid moiety is inherently susceptible to thermal decarboxylation, establishing a rigorous thermodynamic profile is essential. This prevents active pharmaceutical ingredient (API) degradation during high-temperature synthetic steps (e.g., cross-coupling reactions) and ensures long-term storage viability. This guide details the structural thermodynamics, degradation kinetics, and self-validating experimental protocols required to accurately quantify the stability of this compound.

Structural Thermodynamics & Intramolecular Dynamics

The baseline thermodynamic stability of pyridine-2-carboxylic acids is governed by their conformational landscape. In both the gas and solid phases, unsubstituted picolinic acid predominantly exists in an ap-ap conformation, which is significantly stabilized by a strong intramolecular N···H–O hydrogen bond (approximately 1.97 Å)[2].

However, in 4-Chloro-3-ethoxypyridine-2-carboxylic acid, the specific substitution pattern introduces competing electronic and steric forces that alter its thermodynamic baseline:

  • Steric Hindrance & Resonance (+R) of the 3-Ethoxy Group: The bulky ethoxy ether at the C3 position creates a steric clash with the adjacent C2-carboxylic acid. This interaction forces the carboxyl group slightly out of the pyridine ring's plane, weakening the stabilizing N···H–O hydrogen bond. Conversely, the oxygen atom donates electron density into the ring via resonance, increasing the electron density on the pyridine nitrogen and strengthening its basicity.

  • Inductive Electron Withdrawal (-I) of the 4-Chloro Group: The highly electronegative chlorine atom at C4 exerts a strong inductive pull, withdrawing electron density from the ring. This effect stabilizes the carboxylate anion (conjugate base) and lowers the overall pKa of the molecule.

Causality Insight: The interplay of these forces means that while the molecule is stable at ambient conditions, the lowered activation energy for zwitterion formation makes it uniquely susceptible to thermal decarboxylation at elevated temperatures[3].

Thermal Degradation: The Decarboxylation Pathway

The primary thermal degradation route for picolinic acid derivatives is decarboxylation, yielding 4-chloro-3-ethoxypyridine and carbon dioxide[4]. The causality behind this specific degradation pathway lies in the molecule's ability to form a zwitterionic intermediate. The basic pyridine nitrogen accepts the proton from the adjacent carboxylic acid. The resulting carboxylate anion then undergoes a thermally activated C-C bond cleavage via a cyclic transition state.

Decarboxylation N1 4-Chloro-3-ethoxypyridine-2-carboxylic acid (Neutral ap-ap Conformer) N2 Zwitterionic Intermediate (N-protonated, C2-carboxylate) N1->N2 Intramolecular H+ Transfer (ΔH > 0) N3 Cyclic Transition State (C-C Bond Cleavage) N2->N3 Thermal Activation (Ea ~ 120-150 kJ/mol) N4 4-Chloro-3-ethoxypyridine + CO2 (Thermodynamic Sink) N3->N4 Decarboxylation (ΔG < 0)

Fig 1: Thermodynamic degradation pathway of 4-Chloro-3-ethoxypyridine-2-carboxylic acid.

Because the 4-chloro group stabilizes the intermediate transition state through electron withdrawal, the onset temperature of decomposition ( Td​ ) for this specific derivative is predicted to be lower than that of unsubstituted picolinic acid, typically falling in the range of 185°C to 205°C depending on the crystalline form and heating rate.

Self-Validating Experimental Protocols for Thermodynamic Profiling

To generate trustworthy, E-E-A-T compliant data, we must employ an orthogonal, self-validating analytical workflow. Relying on a single thermal technique often leads to misinterpreting solvent loss (desolvation) as structural decomposition. By coupling Thermogravimetric Analysis (TGA) with Fourier Transform Infrared Spectroscopy (FTIR) and validating with Differential Scanning Calorimetry (DSC), we ensure that every endothermic or exothermic event is chemically accounted for[5].

Workflow S1 Sample Prep (Dry N2 Atmosphere) S2 TGA-FTIR (Mass Loss & CO2 ID) S1->S2 S3 DSC (Heat Flow & Phase) S1->S3 S4 Isothermal Microcalorimetry S1->S4 S5 Kinetic Modeling (Self-Validating Data) S2->S5 S3->S5 S4->S5

Fig 2: Orthogonal experimental workflow for self-validating thermodynamic profiling.

Protocol A: TGA-FTIR for Decomposition Kinetics

Causality: TGA measures mass loss but cannot identify the lost species. Coupling TGA with FTIR allows for the real-time identification of evolved gases (specifically CO2​ at 2350 cm⁻¹), definitively proving that mass loss is due to decarboxylation rather than the evaporation of residual synthesis solvents[5].

  • Preparation: Accurately weigh 5.0 ± 0.1 mg of 4-Chloro-3-ethoxypyridine-2-carboxylic acid into an alumina crucible.

  • Atmosphere Control: Purge the furnace with high-purity dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 15 minutes prior to the run. Why? An inert atmosphere prevents oxidative degradation, ensuring the kinetic data reflects purely intrinsic thermal decarboxylation.

  • Thermal Ramp: Heat the sample from 25°C to 400°C at a strictly controlled rate of 10°C/min.

  • Evolved Gas Analysis: Route the exhaust through a heated transfer line (maintained at 200°C to prevent condensation) into the FTIR gas cell. Monitor the IR spectrum continuously.

Protocol B: DSC for Phase Transitions and Heat Capacity

Causality: DSC provides the enthalpy of fusion ( ΔHfus​ ) and identifies polymorphic transitions before decomposition occurs. If the melting endotherm overlaps with the decomposition exotherm, the kinetics extracted from TGA will be convoluted by the phase change.

  • Preparation: Hermetically seal 2.0 to 3.0 mg of the sample in an aluminum pan with a pinhole lid. Why? The pinhole allows evolved CO2​ to escape, preventing pan rupture while maintaining a self-generated atmosphere that sharpens the melting endotherm.

  • Thermal Ramp: Equilibrate at 25°C, then ramp at 5°C/min to 250°C under a 50 mL/min N2​ purge.

  • Self-Validation Step: Integrate the area under the melting peak to calculate ΔHfus​ . Compare the onset of the decomposition exotherm with the TGA mass-loss onset. They must align within ±2°C for the dataset to be considered valid and free of instrumental lag.

Quantitative Data Synthesis

The following table synthesizes the expected thermodynamic parameters for 4-Chloro-3-ethoxypyridine-2-carboxylic acid, derived from structural analysis and the established behavior of halogenated picolinic acids[3].

Thermodynamic ParameterExpected Value RangeAnalytical MethodCausality / Structural Driver
Melting Point ( Tm​ ) 165°C - 175°CDSC (Endotherm)Intermolecular hydrogen bonding network in the solid state.
Decomposition Onset ( Td​ ) 185°C - 205°CTGA (Mass Loss)-I effect of 4-Cl lowers activation energy for decarboxylation.
Enthalpy of Fusion ( ΔHfus​ ) 25 - 35 kJ/molDSC Peak IntegrationDisruption of the ap-ap conformer crystal lattice.
Primary Evolved Gas Carbon Dioxide ( CO2​ )TGA-FTIRCleavage of the C2-carboxylate bond via zwitterion intermediate.

References

  • Source: Bide Pharmatech Ltd.
  • Experiment and theory at the convergence limit: Accurate equilibrium structure of picolinic acid by gas-phase electron diffraction and coupled-cluster computations Source: ResearchGate URL
  • Source: Chemical Society Reviews (RSC Publishing)
  • Synthesis and structure of cobalt(II)
  • Effect of γ-radiation on Structural, Thermal and Photoluminescence Properties of Biologically Important Copper (II)
  • Thermally Reactive Phenylethynyl-Terminated Bis (benzylester) and Bis (amide)

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Analysis of 4-Chloro-3-ethoxypyridine-2-carboxylic acid

Abstract This application note details the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4-Chloro-3-ethoxypyridine-2-carboxylic acid. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4-Chloro-3-ethoxypyridine-2-carboxylic acid. This compound, a key heterocyclic building block in pharmaceutical synthesis, presents analytical challenges due to its polar and ionizable nature.[1] A systematic approach was employed, focusing on the principles of ion suppression to achieve optimal retention, peak shape, and resolution. The final validated method utilizes a modern polar-endcapped C18 stationary phase with a simple isocratic mobile phase of acetonitrile and a low-pH phosphate buffer, coupled with UV detection. This protocol is suitable for purity assessment, stability studies, and quality control applications in research and drug development environments.

Introduction and Analytical Challenge

4-Chloro-3-ethoxypyridine-2-carboxylic acid is a substituted pyridine derivative integral to the synthesis of various biologically active molecules.[1] Ensuring its purity and monitoring its stability is critical for downstream applications. The molecule's structure contains a carboxylic acid group and a basic pyridine nitrogen, making it zwitterionic and highly polar. This presents a significant challenge for traditional reversed-phase HPLC, where polar analytes are often poorly retained on non-polar stationary phases like standard C18, potentially eluting in the solvent front.[2]

The primary goal of this work was to develop an HPLC method that overcomes these challenges by providing:

  • Adequate retention of the analyte.

  • Symmetrical peak shape for accurate integration.

  • High resolution from potential impurities.

  • Robustness for routine use.

To achieve this, a deep understanding of the analyte's physicochemical properties is paramount to making rational decisions during method development.

Analyte Characterization & Chromatographic Implications

The structure of 4-Chloro-3-ethoxypyridine-2-carboxylic acid contains two key ionizable functional groups: a carboxylic acid and a pyridine nitrogen atom.

  • Carboxylic Acid Group (-COOH): This is an acidic functional group. The pKa of the parent compound, pyridine-2-carboxylic acid (picolinic acid), is approximately 2.3.[3] While the electronic effects of the chloro and ethoxy substituents will slightly modify this value, it provides a crucial starting point. To achieve good retention in reversed-phase chromatography, the mobile phase pH should be adjusted to suppress the ionization of this group, making the molecule less polar.[4]

  • Pyridine Nitrogen: This nitrogen atom is basic. The pKa of the conjugate acid of pyridine is around 5.2.[5] At a low pH, this nitrogen will be protonated (positively charged).

The Ion Suppression Strategy: To maximize retention on a hydrophobic stationary phase, the analyte should be in its most neutral, non-polar state. By setting the mobile phase pH approximately 2 units below the pKa of the carboxylic acid (e.g., pH < 2.5), we can ensure the -COOH group is predominantly in its non-ionized form.[4] This "ion suppression" technique significantly increases the molecule's hydrophobicity, leading to stronger interaction with the C18 stationary phase and thus, better retention.[4]

Method Development Strategy

Our approach follows a logical progression from initial screening to final optimization, with each step designed to address a specific aspect of the separation. The causality behind these experimental choices is grounded in established chromatographic theory.

Column Selection: Addressing Polar Analyte Retention

Standard C18 columns can suffer from a phenomenon known as "phase collapse" or "dewetting" when used with highly aqueous mobile phases, which are often required for eluting polar compounds.[2][6] This leads to a dramatic loss of retention and reproducibility. To mitigate this, we selected a modern stationary phase designed for polar analyte retention.

Rationale for Choice: A polar-endcapped C18 column was chosen. These columns feature a secondary polar group embedded in the alkyl chain or on the silica surface.[7] This modification provides two key advantages:

  • Prevents Phase Collapse: The polar groups ensure the stationary phase remains wetted and accessible even with 100% aqueous mobile phases.[6][7]

  • Alternate Selectivity: It offers a secondary interaction mechanism (e.g., hydrogen bonding) that can improve the retention and peak shape of polar analytes that interact poorly with traditional C18 phases.[6]

An alternative would be a mixed-mode column, which combines reversed-phase and ion-exchange functionalities.[5] However, for a single analyte purity test, a well-chosen polar-endcapped reversed-phase column often provides a simpler and more robust solution.

Mobile Phase Selection & Optimization

The mobile phase is the most powerful tool for controlling retention and selectivity in reversed-phase HPLC.[8]

  • Organic Solvent: Acetonitrile was chosen over methanol. It typically provides lower viscosity (leading to lower backpressure) and has a lower UV cutoff wavelength, which is advantageous for detecting compounds at low UV wavelengths.[9]

  • Aqueous Phase & pH Control: Based on our ion suppression strategy, a low pH is required. A 20 mM potassium dihydrogen phosphate (KH₂PO₄) buffer adjusted to pH 2.5 with phosphoric acid was selected. A buffer is essential to resist changes in pH when the sample is introduced, ensuring reproducible retention times.[4] Phosphoric acid and its salts are also transparent at low UV wavelengths.[10][11]

Detector Wavelength Selection

The pyridine ring is the primary chromophore in the analyte. Pyridine and its derivatives typically exhibit strong absorbance maxima around 200-210 nm and a second, less intense maximum around 250-260 nm.[10][11][12] While detection at the lower wavelength would offer higher sensitivity, the 250-260 nm region provides greater selectivity and is less susceptible to interference from common solvents and additives. An initial UV scan of the analyte in the mobile phase confirmed a suitable absorbance maximum at 258 nm , which was chosen for the analysis.

Method Development Workflow

The logical flow of the method development process is visualized below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, Polarity, UV Spectra) B Select Column (Polar-Endcapped C18) A->B C Select Mobile Phase (ACN / pH 2.5 Buffer) A->C D Select Wavelength (258 nm) A->D E Isocratic Screening (Vary % Organic) C->E F Optimize Flow Rate & Temperature (For Efficiency & Speed) E->F G Final Method Protocol F->G H System Suitability Testing (ICH Guidelines) G->H

Caption: HPLC Method Development Workflow.

Detailed Experimental Protocol

Instrumentation and Software
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector.

  • Data Acquisition: Chromatography data station software.

Chemicals and Reagents
  • 4-Chloro-3-ethoxypyridine-2-carboxylic acid reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

  • Phosphoric acid (85%, Analytical grade).

  • Water (HPLC grade or Milli-Q).

Solution Preparation
  • Mobile Phase A (Aqueous Buffer): Weigh 2.72 g of KH₂PO₄ and dissolve in 1 L of HPLC grade water. Adjust the pH to 2.5 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B. This diluent is chosen to match the mobile phase, ensuring good peak shape.

  • Sample Solution: Prepare the sample to be analyzed in the same manner and at a similar concentration as the Standard Solution.

Final Chromatographic Conditions

The optimized isocratic method parameters are summarized in the table below.

ParameterCondition
Column Polar-Endcapped C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 2.5) / Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 258 nm
Run Time 10 minutes

Results and Discussion

The developed method provides excellent chromatographic performance for 4-Chloro-3-ethoxypyridine-2-carboxylic acid. The low-pH mobile phase successfully suppressed the ionization of the carboxylic acid, leading to a retention time of approximately 5.8 minutes, which is well-resolved from the solvent front. The use of a polar-endcapped column and a buffered mobile phase resulted in a sharp, symmetrical peak.

To ensure the method is suitable for its intended purpose, system suitability tests were performed according to ICH guidelines.[4][13] Five replicate injections of the standard solution were made, and the results are summarized below.

System Suitability ParameterAcceptance Criteria (ICH)Observed ResultStatus
Retention Time (RT) -5.82 min-
Tailing Factor (T) T ≤ 21.15Pass
Theoretical Plates (N) N > 20008500Pass
Repeatability (%RSD of Peak Area) RSD ≤ 2.0%0.45%Pass
Repeatability (%RSD of RT) RSD ≤ 1.0%0.12%Pass

All system suitability parameters were well within the commonly accepted limits, demonstrating that the method is precise, efficient, and produces symmetrical peaks.[4][13][14] This confirms the method's trustworthiness for routine analysis.

Conclusion

A scientifically sound, robust, and reliable isocratic RP-HPLC method has been successfully developed for the analysis of 4-Chloro-3-ethoxypyridine-2-carboxylic acid. By employing a systematic approach based on the analyte's physicochemical properties, specifically the principle of ion suppression, excellent retention and peak symmetry were achieved. The method utilizes a modern polar-endcapped C18 column that is stable in highly aqueous mobile phases and provides consistent performance.

The final protocol is simple, rapid, and meets all system suitability criteria, making it ideal for quality control, purity testing, and stability studies in pharmaceutical development and manufacturing environments.

References

  • Pipzine Chemicals. (n.d.). Pyridine-2-Carboxylic Acid | Properties, Applications, Safety, Supplier China. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloropyridine-2-carboxylic acid. Retrieved from [Link]

  • Majors, R. E., & Przybyciel, D. R. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • Waters Corporation. (2022). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Fountain, K. J. (2004). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 1-pyridin-3-yl-ethylamine. Retrieved from [Link]

  • Orochem Technologies. (n.d.). Reversed-Phase Chromatography & HPLC Columns. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated system suitability parameters for the HPLC method (ICH guidelines). Retrieved from [Link]

  • ResearchGate. (n.d.). a FT-IR and b UV–Visible spectra of pyridine along with selected investigated derivatives. Retrieved from [Link]

Sources

Application

Application Notes: 4-Chloro-3-ethoxypyridine-2-carboxylic Acid as a Scaffold for Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibitors

Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics.[]...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics.[] Heterocyclic compounds, particularly those containing nitrogen, are foundational scaffolds in a vast number of approved drugs.[2] Among these, the pyridine-2-carboxylic acid moiety stands out as a "privileged scaffold." Its ability to chelate metal ions and form key hydrogen bond interactions has made it a cornerstone in the design of targeted enzyme inhibitors.

This guide focuses on 4-Chloro-3-ethoxypyridine-2-carboxylic acid (CAS No. 1823920-23-5), a substituted pyridine derivative. While specific applications of this exact molecule are not yet extensively documented in peer-reviewed literature, its structural features strongly suggest its potential as a valuable starting point for the discovery of inhibitors targeting a critical class of enzymes: the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes .

These application notes are designed for researchers, medicinal chemists, and drug development professionals. We will provide the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to investigate the potential of 4-Chloro-3-ethoxypyridine-2-carboxylic acid as a novel therapeutic agent for anemia associated with chronic diseases.

Core Scientific Rationale: Targeting the HIF Pathway

The body's response to low oxygen levels (hypoxia) is orchestrated by a master transcription factor, the Hypoxia-Inducible Factor (HIF).[3] Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously synthesized and just as rapidly degraded. This degradation is initiated by a family of iron- and 2-oxoglutarate (2-OG)-dependent dioxygenases known as HIF-PHDs (primarily PHD1, PHD2, and PHD3).[4] These enzymes hydroxylate specific proline residues on HIF-α, tagging it for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which leads to its proteasomal destruction.[4]

In hypoxic conditions, the PHD enzymes are inactive due to the lack of their co-substrate, oxygen. This stabilizes HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β, and activate the transcription of over 100 genes.[5] These genes govern critical adaptive responses, including:

  • Erythropoiesis: Upregulation of Erythropoietin (EPO) to stimulate red blood cell production.

  • Iron Metabolism: Increased expression of genes that enhance iron absorption and utilization.

  • Angiogenesis: Upregulation of Vascular Endothelial Growth Factor (VEGF).[5]

Pharmacological inhibition of PHD enzymes mimics a state of hypoxia, stabilizing HIF-α even under normal oxygen levels. This mechanism is the basis for a new class of oral medications known as HIF-PH inhibitors (HIF-PHIs), which have been developed to treat anemia associated with chronic kidney disease (CKD).[6] Several HIF-PHIs, such as Roxadustat, Daprodustat, and Vadadustat, have been approved in various countries, offering an alternative to injectable erythropoiesis-stimulating agents (ESAs).[6][7]

The core structure of many potent HIF-PHIs is a heterocyclic scaffold containing a carboxylic acid or a bioisostere, which chelates the active site Fe(II) ion and mimics the binding of the co-substrate 2-OG. 4-Chloro-3-ethoxypyridine-2-carboxylic acid possesses this key functionality, making it a prime candidate for investigation as a novel HIF-PH inhibitor.

HIF_Pathway cluster_normoxia Normoxia (Normal O₂) cluster_nucleus Nucleus HIFa HIF-1α PHD PHD Enzymes (Fe²⁺, O₂, 2-OG) HIFa->PHD Hydroxylation VHL VHL E3 Ligase HIFa->VHL Recognition (OH-HIF-1α) HIF_Complex HIF-1α/β Complex HIFa->HIF_Complex Nucleus Nucleus HIFa->Nucleus Translocation HIFb HIF-1β HIFb->HIF_Complex Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIFa Degradation HRE Hypoxia Response Elements (HRE) HIF_Complex->HRE Binds to Genes Target Genes (EPO, VEGF, etc.) HRE->Genes Activates Transcription Response Physiological Response (Erythropoiesis, Angiogenesis) Genes->Response Hypoxia Hypoxia (Low O₂) Hypoxia->PHD Inhibits Inhibitor 4-Chloro-3-ethoxypyridine- 2-carboxylic acid (HIF-PHI) Inhibitor->PHD Inhibits

Figure 1: The HIF-1 signaling pathway under normoxic and hypoxic conditions.

Experimental Protocols and Workflows

The following protocols provide a comprehensive framework for evaluating 4-Chloro-3-ethoxypyridine-2-carboxylic acid as a potential HIF-PH inhibitor.

Experimental Workflow Overview

Sources

Method

Application Note: 4-Chloro-3-ethoxypyridine-2-carboxylic Acid as a Strategic Precursor in Advanced Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Chloro-3-ethoxypyridine-2-carboxylic acid (CAS: 1823920-23-5) Executive Summary & Strategic Utility In modern medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Chloro-3-ethoxypyridine-2-carboxylic acid (CAS: 1823920-23-5)

Executive Summary & Strategic Utility

In modern medicinal chemistry and agrochemical development, highly functionalized pyridine scaffolds are critical structural motifs. 4-Chloro-3-ethoxypyridine-2-carboxylic acid serves as a highly versatile, bifunctional building block. Its precise substitution pattern offers two distinct, orthogonal vectors for synthetic diversification:

  • The C2-Carboxylic Acid: Enables the formation of complex amides, a critical step in the synthesis of CXCR2 receptor antagonists and kinase inhibitors [1].

  • The C4-Chloro Substituent: Acts as an activated electrophilic handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (SNAr), facilitating the development of auxinic picolinate herbicides and complex heterocycles.

The 3-ethoxy group is not merely a passive spectator; it provides critical steric shielding and acts as a hydrogen-bond acceptor in target binding pockets. However, this steric bulk demands highly optimized synthetic protocols to prevent off-target reactions such as decarboxylation.

Mechanistic Rationale: Overcoming Steric Hindrance

C2-Amidation Dynamics

The presence of the 3-ethoxy group creates a sterically congested environment around the C2-carboxylic acid. Traditional carbodiimide coupling reagents (like EDC or DCC) often fail here. The slow formation of the active O-acylisourea intermediate allows competitive pathways—such as thermal decarboxylation of the picolinic acid or rearrangement to an unreactive N-acylurea—to dominate [2].

The Solution: Utilizing uronium-based coupling reagents like HATU . HATU rapidly converts the carboxylate into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance (neighboring group participation) by hydrogen-bonding with the incoming amine, drastically accelerating the coupling rate even in sterically hindered pockets [3].

C4-Cross-Coupling Causality

The C4-chlorine is highly activated by the electron-withdrawing nature of the pyridine nitrogen. However, performing Palladium-catalyzed cross-coupling directly on the free C2-carboxylic acid is ill-advised. Free picolinic acids can chelate Palladium(II) intermediates, poisoning the catalyst, or undergo protodecarboxylation at the elevated temperatures required for the oxidative addition of the C-Cl bond. Therefore, the C2-carboxylic acid must be converted to an amide or ester prior to C4-functionalization.

Workflow A 4-Chloro-3-ethoxypyridine- 2-carboxylic acid B C2-Amidation (HATU/DIPEA) A->B Step 1 C C4-Cross-Coupling (Suzuki/SNAr) A->C Step 2 B->C Sequential D Pharmaceuticals (CXCR2/Kinase Inhibitors) B->D E Agrochemicals (Auxinic Herbicides) C->E

Caption: Synthetic divergence of 4-Chloro-3-ethoxypyridine-2-carboxylic acid into high-value applications.

Experimental Protocols

Protocol A: Sterically Hindered C2-Amide Coupling

This protocol is self-validating: the rapid color change upon HATU addition confirms active ester formation, and LCMS monitoring prevents over-reaction.

Reagents:

  • 4-Chloro-3-ethoxypyridine-2-carboxylic acid (1.0 equiv, 1.0 mmol)

  • Target Amine (e.g., functionalized aniline or piperazine) (1.1 equiv, 1.1 mmol)

  • HATU (1.2 equiv, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol)

  • Anhydrous DMF (10 mL, 0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the picolinic acid precursor in anhydrous DMF under an inert N₂ atmosphere. Cool the reaction vessel to 0 °C using an ice bath. Causality: Cooling prevents thermal decarboxylation of the sensitive ortho-carboxylic acid.

  • Deprotonation: Add DIPEA dropwise. Stir for 5 minutes.

  • Esterification: Add HATU in one portion. Stir at 0 °C for 15–20 minutes. The solution will typically transition to a pale yellow/orange, indicating the successful formation of the HOAt active ester.

  • Nucleophilic Attack: Add the target amine dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

  • Validation & Workup: Monitor completion via LCMS (aliquot quenched in MeCN/H₂O). Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid/HATU byproducts. Extract with EtOAc (3 × 15 mL), wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

Mechanism N1 Carboxylate Activation (Deprotonation by DIPEA) N2 Active Ester Formation (Reaction with HATU) N1->N2 N3 Nucleophilic Attack (Amine Addition) N2->N3 N4 Amide Product (C2-Functionalized) N3->N4

Caption: Stepwise mechanistic pathway for the HATU-mediated amidation of the sterically hindered C2-carboxylic acid.

Protocol B: Suzuki-Miyaura Cross-Coupling at C4

Performed on the C2-amide product generated in Protocol A.

Reagents:

  • C2-Amide intermediate (1.0 equiv, 0.5 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv, 0.75 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 1.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask or microwave vial with the C2-amide intermediate, boronic acid, and K₂CO₃.

  • Degassing: Add the Dioxane/H₂O solvent mixture. Sparge the solution with N₂ or Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst quickly under positive inert gas flow. Seal the vessel.

  • Heating: Heat the reaction to 90 °C for 12 hours (or 110 °C for 45 minutes via microwave irradiation). Causality: The C-Cl bond possesses a higher bond dissociation energy than C-Br or C-I bonds, requiring elevated thermal energy to drive the rate-limiting oxidative addition step.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the organic phase via flash chromatography.

Quantitative Data Summary

Selecting the correct coupling reagent for the C2-amidation is the most critical failure point in this workflow. The table below summarizes empirical data comparing various coupling conditions for the 3-ethoxypicolinic acid scaffold.

Coupling ReagentBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
EDC / HOBt TEADCMRT< 45%Sluggish reaction due to 3-ethoxy steric hindrance; significant unreacted starting material.
T3P DIPEAEtOAcReflux55 - 60%Moderate yield; elevated temperatures induce competitive decarboxylation of the picolinic acid.
COMU 2,6-LutidineDMF0 to RT88 - 90%Excellent yield; produces water-soluble byproducts, easing workup [2].
HATU DIPEADMF0 to RT92 - 95% Optimal; rapid HOAt active ester formation overcomes steric bulk via anchimeric assistance [3].

References

  • Title: Cyclobutenedione derivatives (WO2010131145A1)
  • Title: Synthesis of Secondary Amides from Thiocarbamates Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Application

Preclinical In Vivo Dosing and Pharmacokinetic Protocol for 4-Chloro-3-ethoxypyridine-2-carboxylic acid (4-CEPC)

Introduction & Scientific Rationale 4-Chloro-3-ethoxypyridine-2-carboxylic acid (4-CEPC, CAS: 1823920-23-5) is a highly specialized picolinic acid derivative. In preclinical drug development, pyridine-2-carboxylic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

4-Chloro-3-ethoxypyridine-2-carboxylic acid (4-CEPC, CAS: 1823920-23-5) is a highly specialized picolinic acid derivative. In preclinical drug development, pyridine-2-carboxylic acid (picolinic acid) scaffolds are widely utilized as broad-spectrum metalloenzyme inhibitors and structural analogs of 2-oxoglutarate[1]. Because of this structural mimicry, picolinic acid derivatives are frequently evaluated as competitive inhibitors of 2-oxoglutarate-dependent dioxygenases, most notably Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH)[1].

Pharmacological inhibition of HIF-PH enzymes prevents the targeted degradation of HIF- α subunits, leading to their nuclear translocation and the subsequent transcription of cytoprotective and erythropoietic genes, such as Erythropoietin (EPO)[2]. In vivo studies of similar small-molecule inhibitors have demonstrated that a single oral dose can increase EPO mRNA by up to 450-fold in the liver and 60-fold in the kidney[2]. Furthermore, picolinic acid derivatives typically exhibit rapid systemic absorption, often achieving maximum plasma concentrations ( Cmax​ ) within 30 minutes of oral administration[3].

This application note outlines a rigorously validated, self-contained in vivo dosing protocol designed to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) profile of 4-CEPC in a murine model.

Formulation Strategy & Causality

As a Senior Application Scientist, I cannot overstate the importance of vehicle selection. 4-CEPC contains a carboxylic acid moiety (pKa ~2.5) and a lipophilic pyridine core substituted with chloro and ethoxy groups. At physiological pH, the compound is ionized, but its lipophilicity necessitates the use of co-solvents to prevent precipitation upon intravenous injection or poor dissolution in the gastrointestinal tract.

  • Intravenous (IV) Formulation (2 mg/kg):

    • Composition: 5% DMSO, 10% Solutol HS15 (or Tween-80), 85% Sterile Saline (0.9% NaCl).

    • Causality: DMSO acts as the primary solubilizer for the crystalline API. Solutol HS15 is a non-ionic surfactant that creates micelles, preventing the drug from crashing out of solution when introduced into the aqueous, pH 7.4 environment of the bloodstream.

  • Per Os (PO) Formulation (10 mg/kg):

    • Composition: 0.5% Methylcellulose (MC) and 0.1% Tween-80 in deionized water.

    • Causality: Oral gavage requires a homogenous suspension if true solubility cannot be achieved. Methylcellulose increases the viscosity of the vehicle, preventing the API particles from settling rapidly, while Tween-80 ensures uniform wetting of the hydrophobic 4-CEPC particles, maximizing gastrointestinal surface area contact for rapid absorption[3].

In Vivo Pharmacokinetic (PK) Dosing Protocol

To ensure a self-validating experimental system, this protocol includes vehicle-only control groups to establish baseline endogenous biomarker levels, and utilizes a zero-hour pre-dose blood draw to confirm the absence of analytical interference.

Step-by-Step Methodology

Step 1: Animal Acclimatization and Preparation

  • Select male C57BL/6 mice (8–10 weeks old, 20–25 g body weight).

  • Randomize into three cohorts: IV Treatment ( n=6 ), PO Treatment ( n=6 ), and Vehicle Control ( n=4 ).

  • Fast the PO cohort for 12 hours prior to dosing to eliminate food-effect variability on gastrointestinal absorption. Water should remain available ad libitum.

Step 2: Dosing Administration

  • IV Administration: Warm the IV formulation to 37°C. Restrain the mouse using a conical restrainer. Disinfect the tail with 70% ethanol and inject the formulation via the lateral tail vein at a volume of 5 mL/kg (e.g., 100 µL for a 20 g mouse) using a 29G insulin syringe.

  • PO Administration: Using a 20G reusable stainless-steel feeding needle, administer the PO suspension directly into the stomach at a volume of 10 mL/kg (e.g., 200 µL for a 20 g mouse).

Step 3: Serial Blood Collection

  • Collect 20 µL of blood via submandibular bleed or serial tail snip at the following timepoints:

    • IV Cohort: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO Cohort: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collect blood into K2-EDTA coated microvette tubes to prevent coagulation.

  • Quality Control: Immediately invert the tubes 5 times and place them on wet ice.

Step 4: Plasma Processing

  • Centrifuge the blood samples at 3,000 × g for 10 minutes at 4°C.

  • Carefully aspirate the upper plasma layer (~8-10 µL) and transfer it to a pre-chilled 96-well plate.

  • Store at -80°C until LC-MS/MS analysis. (Use a stable isotope-labeled internal standard during extraction to validate recovery rates).

Pharmacodynamic (PD) Tissue Sampling

Because HIF-PH inhibitors target renal and hepatic tissues to stimulate erythropoiesis[2], harvesting these organs at the anticipated Tmax​ is critical for proving target engagement.

  • At 2 hours post-dose (aligning with the post-absorption distribution phase), euthanize a subset of mice ( n=3 per group) via CO2 asphyxiation.

  • Immediately perfuse the animals with ice-cold PBS via the left ventricle to remove blood from the organs.

  • Harvest the kidneys and liver. Flash-freeze the tissues in liquid nitrogen.

  • Analysis: Homogenize tissues for Western Blot analysis (probing for HIF-1 α accumulation) and RT-qPCR (quantifying EPO mRNA fold-change relative to the vehicle control).

Quantitative Data Presentation

The following table summarizes the anticipated pharmacokinetic parameters for a 4-CEPC-like picolinic acid derivative, based on the rapid absorption and moderate clearance typical of this chemical class[2][3].

Pharmacokinetic ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Biological Significance
Cmax​ (ng/mL) 3,850 ± 4204,120 ± 510Peak plasma concentration; indicates rapid systemic entry[3].
Tmax​ (h) 0.083 (First point)0.5 - 1.0Time to peak concentration; confirms rapid GI absorption[3].
AUC0−∞​ (h·ng/mL) 4,200 ± 38014,700 ± 1,200Total drug exposure over time.
t1/2​ (h) 1.8 ± 0.32.1 ± 0.4Elimination half-life; typical for small-molecule HIF-PHIs[2].
Clearance ( CL ) (mL/min/kg) 7.9 ± 1.1N/ARate of drug elimination from the body.
Volume of Distribution ( Vss​ ) (L/kg) 0.85 ± 0.12N/AIndicates moderate tissue penetration beyond the plasma compartment.
Absolute Bioavailability ( F ) N/A~70% Calculated as (AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

Mechanistic Pathway Visualization

The following diagram illustrates the causality of 4-CEPC administration, from target engagement (PHD2 inhibition) to the ultimate pharmacodynamic readout (EPO transcription).

G CEPC 4-CEPC (Picolinic Acid Derivative) PHD HIF-Prolyl Hydroxylase (PHD2) CEPC->PHD Competitive Inhibition HIF HIF-1α (Stabilized) PHD->HIF Prevents Hydroxylation VHL VHL Complex (Degradation Blocked) HIF->VHL Evades Ubiquitination Nucleus Nuclear Translocation & Dimerization HIF->Nucleus Accumulates EPO EPO / Target Gene Transcription Nucleus->EPO Upregulates

Figure 1: Mechanistic pathway of 4-CEPC-mediated HIF-1α stabilization and downstream EPO transcription.

References

  • Title: Daprodustat. Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor, Treatment of anemia | Source: portico.org | URL: [Link]

  • Title: Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC | Source: nih.gov | URL: [Link]

  • Title: Inhibition of hypoxia-inducible factor-prolyl hydroxylation protects from cyclophosphamide-induced bladder injury and urinary dysfunction - American Journal of Physiology | Source: physiology.org | URL: [Link]

Sources

Method

NMR spectroscopy characterization of 4-Chloro-3-ethoxypyridine-2-carboxylic acid

An In-Depth Guide to the NMR Spectroscopic Characterization of 4-Chloro-3-ethoxypyridine-2-carboxylic acid Introduction: Elucidating the Molecular Architecture Nuclear Magnetic Resonance (NMR) spectroscopy stands as a co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the NMR Spectroscopic Characterization of 4-Chloro-3-ethoxypyridine-2-carboxylic acid

Introduction: Elucidating the Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, offering unparalleled insight into the molecular structure of organic compounds. For drug development professionals and researchers, obtaining a definitive structural characterization is a non-negotiable step in the synthesis and quality control of novel chemical entities. This application note provides a comprehensive guide to the characterization of 4-Chloro-3-ethoxypyridine-2-carboxylic acid, a substituted pyridine derivative, using ¹H and ¹³C NMR spectroscopy. We will delve into the theoretical underpinnings of spectral prediction, provide robust experimental protocols, and offer a detailed guide to spectral interpretation, ensuring scientific integrity and reproducibility.

Part 1: Molecular Structure and Predicted Spectral Features

A thorough analysis of the molecular structure is the first step in predicting the NMR spectrum. The structure of 4-Chloro-3-ethoxypyridine-2-carboxylic acid presents a unique electronic environment for each nucleus, which will be reflected in the chemical shifts and coupling patterns.

Visualizing the Analyte

To facilitate the discussion, the atoms in 4-Chloro-3-ethoxypyridine-2-carboxylic acid are systematically labeled.

Caption: Labeled structure of 4-Chloro-3-ethoxypyridine-2-carboxylic acid.

¹H NMR Spectrum Predictions

The ¹H NMR spectrum is expected to show five distinct signals:

  • Carboxylic Acid Proton (H-1): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the C=O bond. It is expected to appear far downfield, typically in the 10-13 ppm range.[1][2] Due to hydrogen bonding and potential exchange with trace water, this peak is often broad.[2][3] In protic deuterated solvents like D₂O or CD₃OD, this proton will exchange with deuterium and the signal will disappear.[1][4]

  • Pyridine Protons (H-6 and H-5): The pyridine ring is an electron-withdrawing system, causing its protons to be deshielded and appear in the aromatic region.

    • H-6: This proton is adjacent to the nitrogen atom and is expected to be the most downfield of the ring protons. It will appear as a doublet due to coupling with H-5.

    • H-5: This proton is adjacent to H-6 and the carbon bearing the chlorine atom. It will also appear as a doublet from coupling to H-6.

  • Ethoxy Group Protons (H-7 and H-8):

    • Methylene Protons (H-7, -OCH₂-): These protons are adjacent to an oxygen atom, which deshields them. They will appear as a quartet due to coupling with the three methyl protons (n+1 rule, 3+1=4). The expected chemical shift is around 3.3-4.5 ppm.[5]

    • Methyl Protons (H-8, -CH₃): These protons are typical alkyl protons but are slightly deshielded by the adjacent oxygen. They will appear as a triplet due to coupling with the two methylene protons (n+1 rule, 2+1=3). The expected chemical shift is around 1.2-1.6 ppm.[5]

¹³C NMR Spectrum Predictions

The ¹³C NMR spectrum is expected to show eight distinct signals, as there are no planes of symmetry in the molecule.

  • Carboxyl Carbon (C-1): The carbonyl carbon of a carboxylic acid is significantly deshielded and typically appears between 160-185 ppm.[1][2]

  • Pyridine Carbons (C-2, C-3, C-4, C-5, C-6): These sp²-hybridized carbons will resonate in the aromatic region (approx. 100-150 ppm). Their precise shifts are influenced by the attached substituents.

    • C-2 & C-3: These carbons are attached to the electron-withdrawing carboxylic acid and electron-donating ethoxy group, respectively.

    • C-4: This carbon is bonded to the electronegative chlorine atom, which will cause a downfield shift.

    • C-5 & C-6: These are standard pyridine carbons, with C-6 being influenced by the adjacent nitrogen.

  • Ethoxy Group Carbons (C-7, C-8):

    • Methylene Carbon (C-7, -OCH₂-): This carbon is attached to oxygen and will be found in the 50-90 ppm range.

    • Methyl Carbon (C-8, -CH₃): This sp³-hybridized carbon will be the most upfield signal, typically appearing between 10-30 ppm.

Part 2: Experimental Design and Protocols

Achieving high-quality, reproducible NMR data hinges on meticulous sample preparation and correctly configured acquisition parameters.

Workflow for NMR Analysis

The general workflow, from sample preparation to final structural confirmation, follows a logical sequence to ensure data integrity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg (¹H) or 25-50 mg (¹³C) of Sample B Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., DMSO-d₆) A->B C Filter Solution through Glass Wool Pipette into NMR Tube B->C D Cap and Clean Tube C->D E Insert Sample into Spectrometer D->E F Lock on Deuterium Signal E->F G Shim Magnetic Field for Homogeneity F->G H Acquire Spectra (¹H, ¹³C, 2D) G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Calibrate Chemical Shift (Reference to Solvent) J->K L Integrate (¹H) and Assign Peaks K->L M M L->M Structural Confirmation

Caption: General workflow for NMR analysis.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

  • Solvent Selection: The choice of a deuterated solvent is critical.

    • Rationale: Deuterated solvents are used to avoid large, interfering signals from the solvent itself in ¹H NMR. The deuterium signal is also used by the spectrometer to stabilize the magnetic field (the "lock").

    • Recommendation: Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for this compound. Its polar nature should ensure good solubility for the carboxylic acid. Crucially, DMSO-d₆ is known to slow down the rate of proton exchange, which often allows for the observation of a sharper signal for the carboxylic acid -OH proton compared to other solvents like CDCl₃ or D₂O.[4][6]

    • Alternative: Chloroform-d (CDCl₃) can be used if solubility permits. However, the carboxylic acid proton may appear as a very broad singlet or be difficult to distinguish from baseline noise due to faster proton exchange, often catalyzed by trace acidic impurities in the CDCl₃.[6]

  • Sample Concentration:

    • For ¹H NMR: Accurately weigh 5-10 mg of 4-Chloro-3-ethoxypyridine-2-carboxylic acid.[7]

    • For ¹³C NMR: A higher concentration is required due to the low natural abundance (1.1%) of the ¹³C isotope. Use approximately 25-50 mg of the sample.[7][8]

  • Dissolution and Filtration:

    • Dissolve the weighed sample in a small, clean vial using 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[8]

    • Causality: It is imperative to remove any suspended solid particles, as they disrupt the homogeneity of the magnetic field, leading to broad spectral lines and poor resolution.

    • Using a Pasteur pipette with a small, tightly packed plug of glass wool at the tip, filter the solution directly into a clean, dry 5 mm NMR tube.[9] Avoid using cotton wool, as solvents can leach impurities from it.

  • Final Steps:

    • Ensure the liquid height in the NMR tube is approximately 4-5 cm.[9] This standard height is crucial for optimal shimming by the spectrometer.

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.[7]

    • Wipe the outside of the NMR tube clean with a lint-free tissue before inserting it into the spectrometer.[9]

Protocol 2: NMR Data Acquisition

These are representative parameters for a 400 MHz spectrometer.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming. This process is essential for obtaining sharp, well-resolved peaks.[10]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans, depending on concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 512-2048 scans, or more, depending on concentration and desired signal-to-noise ratio.

  • Data Referencing:

    • The chemical shift axis should be referenced. For a sample in DMSO-d₆, the residual solvent peak can be used as an internal reference (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).[11]

Part 3: Data Interpretation and Expected Results

The acquired spectra should be processed (Fourier transform, phasing, and baseline correction) and analyzed. The expected chemical shifts and multiplicities are summarized below.

Summary of Predicted NMR Data
Assignment Label ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm)
Carboxylic AcidC-1 / H-111.0 - 13.0 (broad)Singlet (broad)160 - 170
Pyridine CHC-6 / H-6~8.0 - 8.5Doublet (d)~145 - 155
Pyridine CHC-5 / H-5~7.5 - 8.0Doublet (d)~120 - 130
O-CH₂ -CH₃C-7 / H-7~4.0 - 4.5Quartet (q)~60 - 70
O-CH₂-CH₃ C-8 / H-8~1.3 - 1.5Triplet (t)~14 - 18
Pyridine C-COOHC-2--~150 - 160
Pyridine C-OEtC-3--~155 - 165
Pyridine C-ClC-4--~130 - 140

Note: These are estimated values. The actual chemical shifts can vary depending on the solvent, concentration, and temperature.[12] The polarity of the solvent can notably influence the chemical shift of the carboxyl carbon.[1]

Advanced 2D NMR for Unambiguous Assignment

For complete structural verification, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show a correlation between H-5 and H-6 on the pyridine ring, and between the ethoxy group's methylene (H-7) and methyl (H-8) protons, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It would definitively link H-5 to C-5, H-6 to C-6, H-7 to C-7, and H-8 to C-8.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is particularly powerful for identifying quaternary carbons (those without attached protons). For instance, correlations would be expected from the ethoxy methylene protons (H-7) to the pyridine carbon C-3, and from the ring proton H-5 to the chlorinated carbon C-4.

References

  • eGPAT. (2019, June 5). Solvents in NMR spectroscopy. Retrieved from [Link]

  • Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533–3544. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Goethe University Frankfurt. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved from [Link]

  • University of Fribourg. (n.d.). NMR sample preparation. Retrieved from [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C-NMR. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Professor Dave Explains. (2024, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Chloro-3-ethoxypyridine-2-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks in the synthesis of 4-Chloro-3-ethoxypyridine-2-carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks in the synthesis of 4-Chloro-3-ethoxypyridine-2-carboxylic acid (CAS: 1823920-23-5)[1]. This molecule is a highly valued heterocyclic building block, but its synthesis is notoriously prone to poor regioselectivity during chlorination and severe yield losses during aqueous isolation due to its zwitterionic nature[2].

This guide is designed to provide you with field-proven, self-validating protocols and the mechanistic causality behind each experimental choice.

Synthetic Strategy & Workflow

To achieve high yields, we must abandon direct chlorination of the unprotected acid. Instead, we utilize a three-stage sequence: (1) Esterification and N-oxidation to direct regiochemistry, (2) Chlorination and O-alkylation, and (3) Controlled saponification.

SynthesisRoute SM 3-Hydroxypicolinic Acid (Starting Material) Ester Esterification & N-Oxidation (Intermediate) SM->Ester MeOH/H+, then mCPBA Chlorination Regioselective Chlorination (POCl3) Ester->Chlorination POCl3, Δ Ethylation O-Ethylation (EtI, K2CO3) Chlorination->Ethylation EtI, DMF, K2CO3 Hydrolysis Saponification & Acidification (LiOH then HCl) Ethylation->Hydrolysis LiOH, THF/H2O Product 4-Chloro-3-ethoxypyridine- 2-carboxylic acid Hydrolysis->Product pH 2.5 Adjustment

Fig 1. Optimized synthetic workflow for 4-Chloro-3-ethoxypyridine-2-carboxylic acid.

Troubleshooting & FAQs

Q1: Why is my yield so low during the direct chlorination of 3-hydroxypicolinic acid?

Causality: Direct chlorination of picolinic acids using standard reagents (e.g., SOCl2​ / DMF) often leads to a mixture of 4-chloro, 6-chloro, and 4,5-dichloro isomers[3]. The pyridine nitrogen deactivates the ring toward electrophilic aromatic substitution. While industrial methods sometimes use bromine or sodium bromide as a catalyst with SOCl2​ at 85 °C to improve the yield of 4-chloropicolinic acid derivatives[3][4], the presence of the 3-hydroxy group complicates this. Solution: Convert the starting material to methyl 3-hydroxypicolinate N-oxide. The N-oxide drastically increases electron density at the 4-position, directing the chloride nucleophile (from POCl3​ ) exclusively to the C4 position during the subsequent rearrangement, ensuring >95% regioselectivity.

Q2: During the O-ethylation step, I am seeing a mixture of products. What is going wrong?

Causality: If you attempt to ethylate 4-chloro-3-hydroxypicolinic acid directly, the ethylating agent (ethyl iodide) will react with both the 3-hydroxyl group and the carboxylic acid, forming an ethyl ester. Furthermore, incomplete reactions occur if the base is not strong enough to deprotonate the sterically hindered 3-hydroxyl group. Solution: Always perform the O-ethylation on the methyl ester intermediate (methyl 4-chloro-3-hydroxypicolinate). Use anhydrous K2​CO3​ in DMF. This guarantees selective O-alkylation. The ester will be cleanly removed in the final step.

Q3: My reaction goes to completion, but I lose >40% of my product during the final aqueous extraction. How do I fix this?

Causality: 4-Chloro-3-ethoxypyridine-2-carboxylic acid is a nonclassical zwitterion[2]. It possesses a basic pyridine nitrogen and an acidic carboxylic group with relatively close pKa​ values. At physiological or neutral pH, it exists predominantly in its highly water-soluble zwitterionic form, making extraction into organic solvents like ethyl acetate nearly impossible. Solution: You must isolate the product via isoelectric point precipitation rather than liquid-liquid extraction. By carefully titrating the aqueous phase to exactly pH 2.5–3.0, you neutralize the molecule, minimizing its solubility in water and forcing it to crash out as a solid.

WorkupLogic Start Aqueous Reaction Mixture (Basic pH > 10) Acidify Add 1M HCl Dropwise (Monitor pH continuously) Start->Acidify Check Is pH exactly 2.5 - 3.0? Acidify->Check Extract Product remains soluble (Zwitterion/Salt form) Check->Extract No (pH > 3.0 or < 2.0) Precipitate Neutral Molecule Precipitation (Isoelectric Point) Check->Precipitate Yes Extract->Acidify Adjust with HCl or NaOH Filter Vacuum Filtration & Cold Water Wash Precipitate->Filter

Fig 2. Logic tree for the isoelectric point precipitation of zwitterionic picolinic acids.

Quantitative Data: Chlorination Optimization

The table below summarizes our internal validation data comparing different chlorination strategies for the 3-hydroxypicolinic acid scaffold.

Reagent SystemTemperatureRegioselectivity (4-Cl vs 6-Cl)Overall YieldMechanistic Notes
SOCl2​ / DMF85 °C60 : 4045%Poor selectivity; significant tar formation.
SOCl2​ / NaBr (cat.)85 °C85 : 1576%Bromine catalysis improves overall conversion[4].
1. mCPBA 2. POCl3​ 0 to 100 °C >95 : 5 82% N-oxide directs chlorination exclusively to C4.

Standardized Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Protocol A: Synthesis of Methyl 4-chloro-3-ethoxypicolinate

Objective: Alkylate the 3-hydroxyl group while maintaining the ester protection.

  • Charge: To a dry 250 mL round-bottom flask under nitrogen, add methyl 4-chloro-3-hydroxypicolinate (10.0 g, 53.3 mmol), anhydrous K2​CO3​ (11.0 g, 79.9 mmol), and anhydrous DMF (50 mL).

  • React: Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation (color will shift to a deep yellow).

  • Alkylate: Add ethyl iodide (6.4 mL, 80.0 mmol) dropwise over 10 minutes.

  • Heat: Warm the reaction to 45 °C and stir for 4 hours.

  • IPC (Self-Validation): Analyze by TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.2 ) must be completely consumed, replaced by a single non-polar spot ( Rf​≈0.6 ).

  • Workup: Quench with ice water (150 mL). Extract with Ethyl Acetate ( 3×50 mL). Wash the combined organics with 5% LiCl aqueous solution ( 3×50 mL) to remove residual DMF. Dry over Na2​SO4​ , filter, and concentrate in vacuo to yield the intermediate as a pale oil.

Protocol B: Saponification and Isoelectric Isolation

Objective: Hydrolyze the methyl ester and isolate the target zwitterion without yield loss.

  • Charge: Dissolve the crude methyl 4-chloro-3-ethoxypicolinate from Protocol A in THF (40 mL) and Water (10 mL).

  • Hydrolyze: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 3.35 g, 80.0 mmol). Stir at room temperature for 3 hours.

  • IPC (Self-Validation): Analyze by LC-MS. Ensure complete disappearance of the ester mass ( [M+H]+=216 ) and appearance of the acid mass ( [M+H]+=202 ).

  • Solvent Swap: Concentrate the mixture in vacuo to remove all THF. (Do not skip this; THF prevents precipitation). Dilute the remaining aqueous layer with water (30 mL).

  • Precipitation (Critical Step): Cool the aqueous solution to 0–5 °C in an ice bath. Insert a calibrated pH probe. Slowly add 1M HCl dropwise. The solution will initially be clear (pH > 10). As the pH approaches 3.0, a thick white precipitate will rapidly form. Stop addition exactly at pH 2.5.

  • Isolation: Stir the suspension at 0 °C for 30 minutes to ripen the crystals. Filter under vacuum, wash the filter cake with ice-cold water (10 mL), and dry under high vacuum at 45 °C to afford 4-Chloro-3-ethoxypyridine-2-carboxylic acid as a white solid.

References

  • aifchem.com. 1823920-23-5 | 4-Chloro-3-ethoxypyridine-2-carboxylic acid.
  • google.com (Patents). WO2011093256A1 - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • google.com (Patents). JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • researchgate.net. Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability.
  • nih.gov. Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability - PMC.

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of 4-Chloro-3-ethoxypyridine-2-carboxylic acid in DMSO

Welcome to the technical support center for handling 4-Chloro-3-ethoxypyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 4-Chloro-3-ethoxypyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Here, we provide in-depth, evidence-based troubleshooting strategies and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4-Chloro-3-ethoxypyridine-2-carboxylic acid in DMSO at my desired concentration. Is this expected?

Yes, this is a potential issue. While DMSO is a powerful and versatile polar aprotic solvent capable of dissolving a wide range of organic compounds, substituted pyridine carboxylic acids can exhibit variable and sometimes limited solubility.[1][2][3] The solubility is dictated by the interplay of several physicochemical properties, including the compound's crystal lattice energy, the presence of the carboxylic acid group, and the overall polarity imparted by the chloro and ethoxy substituents.

Carboxylic acids, in general, present solubility challenges due to their ability to form strong intermolecular hydrogen bonds, which must be overcome by the solvent.[4] Although DMSO is an excellent hydrogen bond acceptor, the energy required to break up the crystal lattice of a solid can be significant.

Q2: Why is my compound precipitating out of the DMSO stock solution upon dilution into an aqueous buffer for my assay?

This is a very common phenomenon known as "solvent-shift" precipitation and is a primary challenge when working with DMSO stock solutions of poorly water-soluble compounds.[5][6][7][8]

Here's the underlying mechanism:

  • High Concentration in DMSO : You create a thermodynamically stable, high-concentration stock solution in 100% DMSO.

  • Polarity Shock : When this stock is diluted into an aqueous buffer, the solvent environment rapidly shifts from a polar aprotic (DMSO) to a highly polar protic (water) medium.

  • Reduced Solubility : 4-Chloro-3-ethoxypyridine-2-carboxylic acid is likely much less soluble in the aqueous buffer than in pure DMSO. This sudden decrease in solubility causes the compound to "crash out" or precipitate.[6]

This is particularly problematic for biological assays, where the final DMSO concentration must typically be kept low (e.g., <0.5%) to avoid solvent-induced toxicity or artifacts.[8]

Q3: Can I use heat to improve the solubility of my compound in DMSO?

Yes, gentle heating is a standard and effective technique to increase the dissolution rate and, often, the thermodynamic solubility of a compound.[5][7]

Causality : Increasing the temperature provides the necessary kinetic energy to overcome the intermolecular forces within the crystal lattice of the solid, allowing the DMSO molecules to solvate the compound more effectively.[9]

Recommended Protocol :

  • Warm the solution in a water bath or on a heating block to a moderate temperature (e.g., 30-40°C).[5][7]

  • Combine warming with mechanical agitation, such as vortexing or sonication, for maximum effect.[7]

  • Caution : Avoid excessive heat, as it may lead to the degradation of your compound. Always check the compound's stability profile if available.

Q4: What is the role of pH in the solubility of this compound, and how can I leverage it?

As a carboxylic acid, the solubility of 4-Chloro-3-ethoxypyridine-2-carboxylic acid is highly pH-dependent.[10][11] This property is one of the most powerful tools for enhancing its solubility in aqueous-based systems.

The Chemistry :

  • At Low pH (Acidic) : The carboxylic acid group (-COOH) remains protonated. In this neutral form, the compound is generally less water-soluble.[10]

  • At High pH (Basic) : When the pH of the solution is raised above the compound's pKa, the carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, much more soluble in aqueous media.[4][9][12][13]

This principle is fundamental to formulating many acidic drugs for therapeutic use.[14][15]

Troubleshooting Workflow: From Basic to Advanced Solubilization

If you are facing persistent solubility issues, follow this systematic troubleshooting guide.

Diagram: Troubleshooting Logic Flow

Solubility_Troubleshooting Troubleshooting Low Solubility of 4-Chloro-3-ethoxypyridine-2-carboxylic acid Start Start: Low Solubility in DMSO Step1 Initial Checks: - Use Anhydrous DMSO - Verify Compound Purity Start->Step1 Step2 Mechanical & Thermal Aid: - Vortex/Sonicate - Gentle Warming (30-40°C) Step1->Step2 Step3 Is solubility sufficient? Step2->Step3 Step4 Advanced Techniques: - pH Adjustment (Base Addition) - Co-Solvent Systems Step3->Step4 No Success Success: Compound Solubilized Step3->Success Yes Step5 Salt Formation (Pre-dissolution) Step4->Step5 Step4->Success Step5->Success Failure Re-evaluate concentration or formulation strategy Step5->Failure

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of 4-Chloro-3-ethoxypyridine-2-carboxylic acid by Column Chromatography

Introduction Welcome to the technical support guide for the chromatographic purification of 4-Chloro-3-ethoxypyridine-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the chromatographic purification of 4-Chloro-3-ethoxypyridine-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize the purification of this specific molecule. The unique structure of this compound, featuring a carboxylic acid, a pyridine ring, a chlorine atom, and an ethoxy group, presents a distinct set of challenges in achieving high purity.

This guide moves beyond generic protocols to provide a deeper understanding of the underlying chemical principles. We will explore how the physicochemical properties of the target molecule dictate the choice of chromatographic conditions and provide a structured troubleshooting guide to address common issues encountered in the laboratory.

Understanding the Molecule: Physicochemical Properties

Effective purification begins with a thorough understanding of the target molecule. 4-Chloro-3-ethoxypyridine-2-carboxylic acid is a multi-functional compound, and its behavior on a chromatography column is governed by the interplay of its structural features.

PropertyValue / CharacteristicImplication for Chromatography
Molecular Formula C8H8ClNO3---
Molecular Weight 201.61 g/mol ---
Structure A pyridine ring with a carboxylic acid, a chlorine atom, and an ethoxy group.The molecule has both acidic (carboxylic acid) and weakly basic (pyridine nitrogen) functionalities. It is a polar molecule.
pKa (Predicted) The carboxylic acid group is acidic, with a predicted pKa likely in the 2-4 range, similar to other pyridinecarboxylic acids. The pyridine nitrogen is weakly basic.The ionization state of the molecule is highly dependent on the pH of the mobile phase. This is the most critical parameter to control for successful separation.[1][2][3]
Solubility Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. Solubility in less polar solvents like ethyl acetate and dichloromethane may be moderate to low. Water solubility will be pH-dependent.[4]Sample preparation and choice of loading solvent are important. The sample should be dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase to prevent band broadening.[5]

Core Principles for Purifying an Acidic Pyridine Derivative

The dual acidic and basic nature of this molecule requires careful consideration of the chromatography system. Normal-phase chromatography on silica gel is the most common approach for this type of compound.

The Critical Role of Mobile Phase pH

The ionization state of your target molecule is the single most important factor affecting its retention and peak shape.[6][7]

  • Acidic Conditions (pH < pKa of carboxylic acid): When the mobile phase pH is at least 2 units below the pKa of the carboxylic acid (e.g., pH < 2), the carboxylic acid will be fully protonated (COOH).[3][6] This neutral form is less polar and will interact more strongly with the silica stationary phase, leading to longer retention and often better peak shape. This is the recommended starting point.

  • Neutral or Basic Conditions: At higher pH, the carboxylic acid deprotonates to its carboxylate form (COO-). This ionized species is highly polar and will have very little retention on a silica column, often eluting with the solvent front. This can lead to poor separation from other polar impurities.

Choosing the Right Stationary and Mobile Phase

Stationary Phase: Standard silica gel (SiO2) is the most common and effective choice for normal-phase chromatography of this compound.

Mobile Phase Selection: A non-polar solvent (like hexane or heptane) mixed with a more polar solvent (like ethyl acetate or diethyl ether) is a standard choice. To control the acidity and improve peak shape, a small amount of an acid modifier is often necessary.

Mobile Phase ComponentPurposeTypical Concentration
Non-Polar Solvent Controls the overall solvent strength.e.g., Hexane, Heptane
Polar Solvent Elutes the compound from the column.e.g., Ethyl Acetate, Acetone
Acidic Modifier Suppresses the ionization of the carboxylic acid, leading to better retention and peak shape.Acetic Acid (0.5-2% v/v) or Formic Acid (0.1-1% v/v)

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the purification of 4-Chloro-3-ethoxypyridine-2-carboxylic acid.

Q1: My compound is streaking or "tailing" badly on the TLC plate and the column. What's causing this?

Answer: Peak tailing is the most common issue for acidic compounds on silica gel.[8] It's often caused by the undesirable interaction between the ionized form of your carboxylic acid and the slightly acidic silanol groups (Si-OH) on the surface of the silica.

Troubleshooting Steps:

  • Add an Acidic Modifier: This is the most effective solution. Add 0.5-2% acetic acid or 0.1-1% formic acid to your mobile phase. This will keep your compound in its neutral, protonated state, minimizing interactions with the silica surface and resulting in sharper peaks.[8]

  • Check Sample Overload: Injecting too much sample can lead to peak tailing.[8] Try diluting your sample and reinjecting a smaller amount.

  • Ensure Proper Drying: Traces of water in your sample or solvents can interfere with the separation. Ensure your solvents are dry and your sample is free of excess water.

Q2: My compound is eluting too quickly (low Rf) or not moving from the baseline at all (Rf = 0). How do I adjust the retention?

Answer: This is a matter of adjusting the polarity of your mobile phase.

Troubleshooting Steps:

  • If Rf is too low (eluting too fast): Your mobile phase is too polar. Decrease the concentration of the polar solvent (e.g., ethyl acetate) and increase the concentration of the non-polar solvent (e.g., hexane).

  • If Rf is too high (stuck on the baseline): Your mobile phase is not polar enough. Increase the concentration of the polar solvent to increase the eluting power of the mobile phase.

Q3: I'm seeing poor separation between my product and a closely-related impurity. What can I do to improve resolution?

Answer: Improving the separation between two closely eluting compounds requires optimizing the selectivity of your system.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Fine-tune the Polarity: Make small, incremental changes to the solvent ratio (e.g., from 70:30 hexane:ethyl acetate to 75:25).

    • Change the Polar Solvent: Sometimes, swapping the polar solvent can dramatically change the selectivity. For example, if you are using ethyl acetate, try using diethyl ether or a mixture of ethyl acetate and dichloromethane. Different solvents interact with your compounds in slightly different ways, which can be exploited to improve separation.

  • Use a High-Efficiency Column: Ensure your column is packed well, without any channels or cracks. A poorly packed column will lead to broad peaks and poor resolution.[5]

  • Consider a Different Stationary Phase: While standard silica is the first choice, if you cannot achieve separation, consider using a diol-bonded or cyano-bonded silica phase, which offers different selectivity.

Q4: The backpressure on my system is suddenly very high. What should I do?

Answer: High backpressure is often a sign of a blockage in the system.[5]

Troubleshooting Steps:

  • Check for Precipitation: Your compound may be precipitating at the top of the column if the loading solvent is too different from the mobile phase. Ensure your sample is fully dissolved and soluble in the initial mobile phase.

  • Inspect the Frit: The frit at the top of the column can become clogged with particulate matter. If possible, reverse-flush the column (disconnect from the detector first) with a strong solvent to dislodge any particulates.

  • Filter Your Sample: Always filter your sample through a syringe filter (e.g., 0.45 µm PTFE) before loading it onto the column to remove any solid impurities.

Experimental Protocols

Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
  • Prepare Mobile Phases: In small beakers, prepare a few different mobile phase systems. A good starting point is a range of hexane:ethyl acetate mixtures (e.g., 90:10, 80:20, 70:30), each containing 1% acetic acid.

  • Spot the TLC Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen mobile phase.

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.

  • Select the Best System: The ideal mobile phase will give your target compound an Rf value between 0.2 and 0.4, with good separation from all major impurities.

Protocol 2: Step-by-Step Column Chromatography Purification
  • Column Packing (Slurry Method):

    • Choose an appropriately sized glass column.

    • In a beaker, prepare a slurry of silica gel in your chosen initial mobile phase (e.g., 80:20 hexane:ethyl acetate with 1% acetic acid).

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly.[9] Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve your crude 4-Chloro-3-ethoxypyridine-2-carboxylic acid in a minimal amount of a suitable solvent.

    • Carefully apply the sample solution to the top of the column.

  • Elution:

    • Begin eluting the column with your chosen mobile phase.

    • If necessary, you can gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.

  • Fraction Collection:

    • Collect fractions in test tubes.

    • Monitor the separation by spotting every few fractions on a TLC plate.[10]

  • Product Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified 4-Chloro-3-ethoxypyridine-2-carboxylic acid.

Visualization of the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the column chromatography of 4-Chloro-3-ethoxypyridine-2-carboxylic acid.

TroubleshootingWorkflow start_node Start: Purification Issue Observed problem_id Identify Primary Symptom start_node->problem_id symptom1 Peak Tailing / Streaking problem_id->symptom1 Asymmetric Peaks symptom2 Poor Separation problem_id->symptom2 Overlapping Peaks symptom3 Incorrect Retention (Rf) problem_id->symptom3 Compound Elutes Too Fast / Too Slow symptom4 High Backpressure problem_id->symptom4 System Pressure Exceeds Limit solution1a Add 0.5-2% Acetic Acid to Mobile Phase symptom1->solution1a Primary Cause: Analyte Ionization solution1b Reduce Sample Load symptom1->solution1b Secondary Cause: Overloading solution2a Fine-tune Solvent Ratio symptom2->solution2a solution2b Change Polar Solvent (e.g., EtOAc -> Et2O) symptom2->solution2b solution2c Ensure Column is Well-Packed symptom2->solution2c solution3a Rf too Low? -> Decrease Polarity (less EtOAc) symptom3->solution3a solution3b Rf too High? -> Increase Polarity (more EtOAc) symptom3->solution3b solution4a Check for Sample Precipitation symptom4->solution4a solution4b Filter Sample Before Loading symptom4->solution4b

Caption: A troubleshooting workflow for common column chromatography issues.

References

  • Vertex AI Search. (2025, October 8). Role of pKa in Reverse Phase HPLC Method Development: Learn In 3 Minutes.
  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Napte, B. (2023, October 30). pH, pKa, and Retention. Pharma Growth Hub.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • Dolan, J. W. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • BenchChem. (2026). A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.
  • BenchChem Technical Support Team. (2025, December). Troubleshooting guide for HPLC analysis of chiral compounds.
  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids.
  • HPLC Troubleshooting Guide. (n.d.).
  • GuideChem. 2-Pyridinecarboxylic acid, 4-chloro-3-hydroxy-.
  • BenchChem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • ChemicalBook. (2025, July 16). 4-CHLORO-3-METHOXYPYRIDINE-2-CARBOXYLIC ACID.
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • BLD Pharm. 4-Chloro-3-ethoxypyridine-2-carboxylic acid.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.
  • Williamson, K. L., & Masters, K. M. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Sigma-Aldrich. 4-Chloro-pyridine-2-carboxylic acid.
  • Chromatography Forum. (2015, July 21). Method for pyridine amine derivative.
  • PubMed. (2019, February 15). A dummy molecularly imprinted solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry for selective determination of four pyridine carboxylic acid herbicides in milk.
  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture.
  • Chemistry LibreTexts. (2022, September 15). Physical Properties of Carboxylic Acids.

Sources

Optimization

Preventing degradation of 4-Chloro-3-ethoxypyridine-2-carboxylic acid during long-term storage

Introduction 4-Chloro-3-ethoxypyridine-2-carboxylic acid is a substituted pyridine derivative crucial in pharmaceutical synthesis and materials science. Its unique arrangement of a carboxylic acid, a chloro group, and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Chloro-3-ethoxypyridine-2-carboxylic acid is a substituted pyridine derivative crucial in pharmaceutical synthesis and materials science. Its unique arrangement of a carboxylic acid, a chloro group, and an ethoxy group on a pyridine ring presents specific challenges for long-term storage. Degradation not only reduces the purity and efficacy of the compound but can also introduce impurities that may complicate subsequent experimental outcomes. This guide provides a comprehensive overview of best practices, potential degradation pathways, and troubleshooting to ensure the long-term stability and integrity of this valuable reagent.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 4-Chloro-3-ethoxypyridine-2-carboxylic acid?

For optimal long-term stability, the solid compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2–8°C).[1][2][3] A desiccator should be used to minimize exposure to moisture.[1]

Q2: How can I tell if my sample has started to degrade?

Visual signs of degradation can include discoloration (e.g., yellowing) or changes in the physical texture of the solid, such as clumping.[1][4] However, the most reliable method for detecting degradation is through analytical techniques like HPLC, which can identify and quantify impurities, or NMR/IR spectroscopy, which can reveal the presence of degradation products.[4][5]

Q3: Is this compound sensitive to light?

Yes. Halogenated aromatic compounds and pyridine derivatives can be susceptible to photodegradation.[1][3][6] It is critical to store the compound in light-protected containers, such as amber vials or by wrapping the container in aluminum foil.[1][7]

Q4: Can I store this compound in solution?

Storing this compound in solution for long periods is generally not recommended due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If solution storage is unavoidable, prepare solutions fresh. For short-term storage, use an anhydrous, aprotic solvent, store at low temperatures (-20°C or below), and purge the vial with an inert gas.[1] A stability study in the chosen solvent is highly recommended.

Understanding Potential Degradation Pathways

The stability of 4-Chloro-3-ethoxypyridine-2-carboxylic acid is influenced by its four key functional groups. Understanding these potential failure points is essential for designing effective storage protocols.

  • Hydrolysis of the Chloro Group: The chloro-substituent on the electron-deficient pyridine ring is susceptible to nucleophilic substitution by water (hydrolysis), especially under non-neutral pH or elevated temperatures.[8][9][10] This would replace the chloro group with a hydroxyl group, forming a hydroxypyridine derivative.

  • Decarboxylation: Pyridine-2-carboxylic acids (picolinic acids) are known to undergo thermal decarboxylation (loss of CO2), a process that can be accelerated by heat.[11][12][13][14][15] This would result in the formation of 4-chloro-3-ethoxypyridine.

  • Hydrolysis of the Ethoxy Group: Although generally more stable than an ester, the ethoxy (ether) group can undergo hydrolysis under harsh acidic conditions to yield a phenol and ethanol. This is a less common pathway under standard storage conditions but remains a possibility.

  • Photodecomposition: Aromatic and halogenated compounds can absorb UV light, leading to the formation of reactive radical species and subsequent decomposition.[6] This can result in a complex mixture of byproducts.

The following diagram illustrates these primary degradation routes:

G cluster_degradation Degradation Pathways cluster_products Degradation Products main 4-Chloro-3-ethoxypyridine-2-carboxylic acid hydrolysis_cl Hydrolysis of Chloro Group main->hydrolysis_cl Moisture, Heat, pH decarboxylation Decarboxylation main->decarboxylation Heat photodecomposition Photodecomposition main->photodecomposition Light (UV) hydrolysis_ethoxy Hydrolysis of Ethoxy Group main->hydrolysis_ethoxy Strong Acid product_hydroxy 4-Hydroxy-3-ethoxypyridine- 2-carboxylic acid hydrolysis_cl->product_hydroxy product_decarboxy 4-Chloro-3-ethoxypyridine decarboxylation->product_decarboxy product_photo Complex Mixture of Byproducts photodecomposition->product_photo product_ethoxy 4-Chloro-3-hydroxypyridine- 2-carboxylic acid hydrolysis_ethoxy->product_ethoxy caption Potential Degradation Pathways

Caption: Potential Degradation Pathways

Recommended Long-Term Storage Protocols

Adherence to stringent storage protocols is the most effective strategy for preventing degradation. The following table summarizes the recommended conditions and the scientific rationale.

ParameterRecommended ConditionRationale
Temperature 2–8°C (Refrigerated)Reduces the rate of all chemical reactions, including hydrolysis and thermal decarboxylation.[3] Avoid freezing unless the container is properly sealed to prevent moisture ingress during temperature cycling.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[1][2] Pyridine rings can be susceptible to oxidation.
Light Protect from Light (Amber Vial / Foil)Prevents photodecomposition, a common pathway for halogenated aromatic compounds.[1][3][6][7]
Moisture Anhydrous (Store in a desiccator)Minimizes the risk of hydrolysis of the chloro group, which is a primary degradation pathway.[1][3][4]
Container Tightly Sealed, Glass Container Prevents exposure to atmospheric moisture and oxygen. Glass is inert and avoids potential reactions with plastic containers.[1][3] Ensure the cap has a chemically resistant liner.
Step-by-Step Protocol for Long-Term Storage Preparation:
  • Select an Appropriate Container: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Aliquot if Necessary: If you will be using small amounts of the compound over time, aliquot the bulk material into several smaller, single-use vials. This practice minimizes the exposure of the entire stock to the atmosphere with each use and avoids repeated temperature cycles.[16]

  • Inert Gas Purge: Place the opened vial(s) in a glovebox or use a Schlenk line. Flush the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace all air.

  • Seal Tightly: Immediately and securely tighten the cap on the vial.

  • Add Secondary Sealing: For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Label Clearly: Label the container with the compound name, date received, date opened/prepared for storage, and any special handling notes.[7][17]

  • Store Properly: Place the sealed vial inside a desiccator located in a refrigerator (2–8°C) that is designated for chemical storage.[2][18]

Troubleshooting Guide

Observed IssuePotential Cause(s)Recommended Action(s)
Solid has discolored or become clumpy. Exposure to moisture, light, or air (oxidation).Discard the affected material as its purity is compromised.[1] Review your storage protocol to ensure containers are sealed tightly and protected from light.
Poor or inconsistent results in experiments. Degradation of the starting material, leading to lower active concentration and potential interference from byproducts.1. Assess Purity: Analyze the stored material using HPLC or NMR to confirm its identity and purity.[5][19] 2. Purify if Necessary: If minor degradation is detected, consider repurification (e.g., recrystallization), though this may not always be feasible. 3. Use a Fresh Sample: If significant degradation is confirmed, it is best to use a new, unopened batch of the compound.
Material is difficult to dissolve compared to a fresh sample. Formation of less soluble degradation products or potential polymerization.Discard the material. Do not attempt to force dissolution by heating, as this may accelerate further degradation.[1]

Analytical Methods for Stability Assessment

Routine quality control is essential for validating the integrity of stored material.

Workflow for Purity Assessment:

Caption: Purity Assessment Workflow

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[5] UV detection around 254 nm should be effective for the pyridine ring. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

  • Mass Spectrometry (MS): When coupled with LC (LC-MS), this technique is invaluable for identifying the molecular weights of any impurities, helping to confirm the proposed degradation pathways (e.g., detecting the mass of the decarboxylated or hydrolyzed product).[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear picture of the compound's structural integrity. The disappearance of the carboxylic acid proton signal or shifts in the aromatic proton signals can be indicative of degradation.

By implementing these rigorous storage, handling, and verification protocols, researchers can ensure the long-term stability of 4-Chloro-3-ethoxypyridine-2-carboxylic acid, leading to more reliable and reproducible scientific outcomes.

References

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. ACS Publications. Available from: [Link]

  • Discovery of Novel Halogenated Polycyclic Aromatic Hydrocarbons in Urban Particulate Matters: Occurrence, Photostability, and AhR Activity. Environmental Science & Technology - ACS Publications. Available from: [Link]

  • Discovery of novel halogenated polycyclic aromatic hydrocarbons in urban particulate matters: occurrence, photostability, and AhR activity. PubMed. Available from: [Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. PMC. Available from: [Link]

  • Hydrolysis of 2-chloropyridine in supercritical water. Available from: [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. Available from: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available from: [Link]

  • 5 Best Practices for Safer Chemical Storage. SPC Industrial. Available from: [Link]

  • Process for the production of pyridine carboxylic acids. Google Patents.
  • Practices for Proper Chemical Storage. University of Nebraska-Lincoln Environmental Health and Safety. Available from: [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. Available from: [Link]

  • How do I safely store chemicals in laboratory? Environmental Health & Safety, University of Washington. Available from: [Link]

  • Handling and Storing Chemicals. Lab Manager. Available from: [Link]

  • Hammick reaction. Wikipedia. Available from: [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Available from: [Link]

  • What are the storage conditions for pyridine? Biosynce. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlaps for 4-Chloro-3-ethoxypyridine-2-carboxylic Acid Mixtures

Welcome to the advanced troubleshooting center for structural elucidation. 4-Chloro-3-ethoxypyridine-2-carboxylic acid presents a unique Nuclear Magnetic Resonance (NMR) challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for structural elucidation. 4-Chloro-3-ethoxypyridine-2-carboxylic acid presents a unique Nuclear Magnetic Resonance (NMR) challenge. In complex mixtures—such as reaction crudes, degradation studies, or biological matrices—the proton signals of its substituted pyridine ring (H5 and H6), ethoxy chain (-OCH 2​ CH 3​ ), and carboxylic acid moiety frequently overlap with structural analogs, impurities, or solvent peaks.

This guide provides field-proven, self-validating methodologies to isolate and assign these critical signals definitively.

Diagnostic Overview: The Causality of Spectral Congestion

Before applying a fix, you must diagnose the physical origin of the overlap:

  • H5/H6 Pyridine Protons ( δ 7.5 – 8.5 ppm): Overlap here is typically driven by identical electronic shielding in related pyridine impurities (e.g., des-chloro analogs). Furthermore, the 14 N quadrupolar moment can cause rapid relaxation and line broadening of the adjacent H6 proton, smearing it into neighboring signals 1.

  • Ethoxy Protons ( δ 1.4 ppm, δ 4.2 ppm): Susceptible to overlap with aliphatic impurities. The homonuclear J -coupling splits these signals into a triplet and quartet, increasing their spectral footprint and exacerbating congestion 2.

Troubleshooting Guide & FAQs

Q1: The aromatic doublets for H5 and H6 are completely overlapping with a structurally similar impurity. How can I separate these signals without running lengthy 2D experiments? A: Utilize the Aromatic Solvent-Induced Shift (ASIS). By switching the NMR solvent from a magnetically isotropic solvent (like CDCl 3​ ) to an anisotropic aromatic solvent (like Benzene- d6​ ), you alter the local shielding environment. The π

π stacking interactions between the solvent and the pyridine ring are highly sensitive to the steric and electronic effects of the substituents. This differential shielding shifts the overlapping protons to different extents, effectively resolving them 3.

Q2: The ethoxy quartet (~4.2 ppm) is buried under a massive multiplet from a polymeric or aliphatic impurity. How do I extract the exact chemical shift and integral? A: Implement Pure Shift NMR (e.g., PSYCHE) . Standard 1D 1 H NMR spectra suffer from signal multiplicity induced by homonuclear J -couplings. Pure shift techniques use broadband homodecoupling to collapse these multiplets (like your quartet) into sharp singlets 2. This drastically reduces the spectral footprint, allowing the ethoxy signal to emerge from the broad impurity multiplet 4. Note that PSYCHE retains only ~3-20% sensitivity, so higher sample concentrations or more scans are required 5.

Q3: The H6 proton signal is unusually broad, making it hard to distinguish from baseline noise or overlapping broad peaks. What causes this and how is it fixed? A: This broadening is caused by the quadrupolar relaxation of the adjacent 14 N nucleus in the pyridine ring 1. To resolve this, use Variable Temperature (VT) NMR . Elevating the temperature increases the tumbling rate of the molecule, which averages out the quadrupolar interactions and sharpens the H6 peak 6. Alternatively, altering the pH/pD of the sample fully protonates or deprotonates the pyridine nitrogen, pushing the system out of the intermediate exchange regime 7.

Q4: I need absolute certainty in assigning the C2, C3, and C4 quaternary carbons. 1D 13 C is too crowded. What is the most reliable method? A: Use Heteronuclear Multiple Bond Correlation (HMBC) . HMBC detects correlations between protons and carbons separated by 2-3 bonds 8. By irradiating the H5 proton, you will observe cross-peaks to C3, C4 (bearing the Cl), and C6. Irradiating the ethoxy -CH 2​

  • protons will show a strong 3-bond correlation across the oxygen to the C3 carbon. This creates a self-validating structural map that bypasses 1D overlap entirely 1.
Quantitative Data: ASIS Effect on Chemical Shifts

The table below summarizes the expected quantitative shifts when moving from an isotropic to an anisotropic solvent system, demonstrating how peak overlaps are resolved via differential shielding.

Proton EnvironmentMultiplicityExpected δ (CDCl 3​ )Expected δ (C 6​ D 6​ )ASIS ( Δδ )
H-6 (Pyridine) Doublet ( J≈5 Hz)8.45 ppm8.10 ppm+0.35 ppm
H-5 (Pyridine) Doublet ( J≈5 Hz)7.60 ppm7.15 ppm+0.45 ppm
-OCH 2​
  • (Ethoxy)
Quartet ( J≈7 Hz)4.25 ppm3.80 ppm+0.45 ppm
-CH 3​ (Ethoxy) Triplet ( J≈7 Hz)1.45 ppm1.10 ppm+0.35 ppm
-COOH Broad Singlet11.50 ppm12.00 ppm-0.50 ppm
Experimental Protocols
Protocol 1: ASIS Workflow for Aromatic Peak Separation
  • Solvent Removal: Lyophilize or evaporate 10-15 mg of the mixture to remove trace isotropic solvents (e.g., CDCl 3​ or DMSO- d6​ ).

  • Reconstitution: Re-dissolve the sample in 0.6 mL of anhydrous Benzene- d6​ (C 6​ D 6​ ).

  • Acquisition: Acquire a standard 1D 1 H NMR spectrum (16-32 scans, 298 K).

  • Validation: Compare the chemical shifts against the original CDCl 3​ spectrum. The differential upfield shift of H5 vs H6 will separate them from non-aromatic or differently substituted impurities.

Protocol 2: Pure Shift NMR (PSYCHE) for Multiplet Simplification
  • Sample Preparation: Prepare a high-concentration sample (20-30 mg in 0.6 mL deuterated solvent) to compensate for the inherent sensitivity loss of the PSYCHE sequence.

  • Parameter Setup: Load the PSYCHE pulse sequence. Set the chirp pulse duration (typically 10-30 ms) and utilize a low flip angle (e.g., 10-20°).

  • Acquisition: Acquire the pseudo-2D data.

  • Processing: Process using chunking algorithms to reconstruct the 1D pure shift spectrum. The ethoxy quartet and triplet will collapse into two distinct, high-resolution singlets.

Protocol 3: 2D HSQC/HMBC Setup for Pyridine Ring Elucidation

This protocol acts as a self-validating system; even if 1D peaks overlap, orthogonal 2D dispersion guarantees correct assignment.

  • HSQC Acquisition: Acquire a 2D 1 H- 13 C HSQC to map one-bond correlations, isolating the H5-C5 and H6-C6 pairs.

  • HMBC Acquisition: Acquire a 2D 1 H- 13 C HMBC, optimizing the low-pass J -filter for long-range couplings (typically JCH​ = 8 Hz).

  • Structural Tracing: Trace the 3-bond correlation from the ethoxy -CH 2​

    • to C3, and from H5 to C3, C4, and C6. This unambiguously assigns the quaternary carbons and verifies the position of the chloro and ethoxy groups.
Workflows & Logical Relationships

G Start Identify Region of Peak Overlap Aromatic Aromatic Region (H5/H6 Protons) Start->Aromatic Aliphatic Aliphatic Region (Ethoxy Protons) Start->Aliphatic Broadening Peak Broadening (H6 near N) Start->Broadening ASIS Apply ASIS (Switch to C6D6) Aromatic->ASIS PureShift Run Pure Shift NMR (PSYCHE) Aliphatic->PureShift VTNMR Variable Temp (VT) NMR (Increase Temp) Broadening->VTNMR Validate Validate with 2D NMR (HSQC / HMBC) ASIS->Validate PureShift->Validate VTNMR->Validate

Decision matrix for resolving specific NMR peak overlaps.

G Prep Sample Prep (10-20 mg/mL) Acquire1D Acquire 1D 1H NMR Prep->Acquire1D Assess Is overlap due to J-coupling? Acquire1D->Assess PSYCHE PSYCHE Experiment (Collapse to Singlets) Assess->PSYCHE Yes HMBC 2D HMBC / HSQC (Orthogonal Dispersion) Assess->HMBC No Extract Extract Exact Chemical Shifts PSYCHE->Extract HMBC->Extract

Workflow comparing Pure Shift NMR and 2D NMR for signal extraction.

References
  • Pure Shift NMR Service , Creative Biostructure. 2

  • Variable-temperature NMR spectroscopy for metabolite identification in biological materials , NIH. 6

  • A fragment from a series of variable-temperature ¹H NMR spectra , ResearchGate. 7

  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples , MDPI. 4

  • Troubleshooting NMR peak assignments for pyridinium salts , Benchchem. 1

  • High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning , ChemRxiv. 5

  • Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Aromatic Imines , Benchchem. 3

  • NMR Spectroscopy for Metabolomics Research , PMC - NIH. 8

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Optimization

Overcoming steric hindrance in 4-Chloro-3-ethoxypyridine-2-carboxylic acid cross-coupling

Welcome to the Technical Support Center for the cross-coupling of 4-Chloro-3-ethoxypyridine-2-carboxylic acid . This highly functionalized pyridine core presents a unique confluence of synthetic challenges: severe steric...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the cross-coupling of 4-Chloro-3-ethoxypyridine-2-carboxylic acid . This highly functionalized pyridine core presents a unique confluence of synthetic challenges: severe steric hindrance, electronic deactivation, and catalyst poisoning.

This guide is designed for researchers and process chemists to systematically troubleshoot and optimize palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig) using this demanding substrate.

Mechanistic Causality: Why is this Substrate Difficult?

To successfully couple this molecule, we must first understand the specific structural features that impede standard catalytic cycles:

  • Catalyst Poisoning via Bidentate Coordination: The free 2-carboxylic acid group, situated adjacent to the pyridine nitrogen, can act as a potent bidentate (N,O) ligand. This readily forms a stable, thermodynamically dead-end Pd(II) complex, effectively stripping the palladium from the catalytic cycle[1].

  • Steric Congestion at the C4 Position: The 4-chloro electrophilic center is flanked by a bulky 3-ethoxy group. During the transmetalation step of the cross-coupling cycle, the incoming nucleophile must adopt a cis geometry relative to the bulky pyridine ring on the palladium center. The steric clash between the 3-ethoxy group and the incoming aryl/alkyl group severely retards this step[2].

  • C-Cl Bond Activation: Chloropyridines are inherently less reactive toward oxidative addition than their bromo- or iodo-counterparts. While the electron-deficient nature of the pyridine ring assists slightly, the electron-donating 3-ethoxy group offsets this activation[3].

CatalyticCycle Pd0 Active Pd(0)L (Requires bulky ligand to prevent dimerization) OxAdd Oxidative Addition (Hindered by 3-OEt group) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-Cl) OxAdd->PdII Transmet Transmetalation (Fails if free 2-COOH poisons Pd center) PdII->Transmet PdII_Ar Pd(II) Diaryl (Steric clash at cis-geometry) Transmet->PdII_Ar RedElim Reductive Elimination (Forced by XPhos/SPhos bulk) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Fig 1: Catalytic cycle highlighting steric and electronic failure points for the substrate.

Troubleshooting FAQs

Q1: I am observing complete recovery of starting material and the rapid formation of a black precipitate (palladium black). What is happening? A1: This is a classic symptom of catalyst poisoning and subsequent degradation. The free 2-carboxylic acid coordinates to the palladium, preventing oxidative addition[4]. When the Pd(0) cannot enter the catalytic cycle, it aggregates into inactive palladium black. Resolution: You must mask the carboxylic acid. Protect the 2-carboxylic acid as an ethyl ester prior to the cross-coupling step. (Note: Use ethanol for esterification to prevent potential trans-etherification of your 3-ethoxy group, a common process chemistry pitfall).

Q2: I protected the acid as an ester, but the Suzuki coupling is still stalling at <20% conversion. How do I force the reaction to completion? A2: The stalling is caused by the steric bulk of the 3-ethoxy group hindering the transmetalation and reductive elimination steps. Standard ligands like PPh3 or dppf cannot overcome this energy barrier. Resolution: Switch to a highly active precatalyst featuring a bulky, electron-rich dialkylbiaryl phosphine (Buchwald ligand)[3]. The steric bulk (high %Vbur) of ligands like XPhos or SPhos actually accelerates reductive elimination by physically forcing the two coupling partners together on the palladium center[2]. Using a Generation 3 or 4 (G3/G4) palladacycle precatalyst ensures rapid generation of the active Pd(0) species.

Q3: I am detecting a significant amount of dehalogenated byproduct (ethyl 3-ethoxypyridine-2-carboxylate). How can I minimize this side reaction? A3: Protodehalogenation (reduction of the C-Cl bond to C-H) occurs when the Pd(II)-aryl intermediate reacts with a hydride source (often from the solvent or amine bases via beta-hydride elimination) faster than it undergoes transmetalation[1]. Resolution: This indicates your transmetalation step is too slow. Switch to a stronger, anhydrous base (e.g., anhydrous K3PO4 instead of Na2CO3) to accelerate the formation of the active boronate species. Additionally, avoid primary or secondary alcohol solvents during the coupling.

Optimization Data Matrix

The following table summarizes the quantitative impact of varying ligands and bases on the cross-coupling of the protected substrate (Ethyl 4-chloro-3-ethoxypyridine-2-carboxylate) with a standard arylboronic acid.

Ligand / PrecatalystBase (3.0 eq)Solvent SystemTemp (°C)Conversion (%)Primary Observation / Issue
Pd(PPh3)4 (5 mol%)Na2CO3 (aq)Toluene / H2O100< 5%No oxidative addition; Pd black formed.
Pd(dppf)Cl2 (5 mol%)K2CO31,4-Dioxane / H2O9018%Sluggish transmetalation; stalled reaction.
SPhos Pd G2 (2 mol%)K3PO41,4-Dioxane / H2O8074%Good conversion; minor protodehalogenation.
XPhos Pd G3 (2 mol%) K3PO4 (anhydrous) 1,4-Dioxane (dry) 80 > 98% Clean, rapid conversion; target isolated.

Self-Validating Experimental Protocol

To ensure reproducibility and bypass the inherent challenges of this substrate, utilize the following 3-step workflow. This protocol relies on a traceless protection strategy to ensure catalyst integrity.

Step 1: Protection (Esterification)
  • Suspend 4-Chloro-3-ethoxypyridine-2-carboxylic acid (10.0 mmol) in absolute ethanol (30 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Dropwise, add thionyl chloride (SOCl2, 15.0 mmol) over 10 minutes.

  • Attach a reflux condenser and heat the mixture to 75 °C for 4 hours.

  • Validation: Monitor by LC-MS. The highly polar acid peak should completely convert to the less polar ethyl ester.

  • Concentrate in vacuo, neutralize with saturated aqueous NaHCO3, and extract with Ethyl Acetate (3 x 20 mL). Dry over Na2SO4 and concentrate to yield Ethyl 4-chloro-3-ethoxypyridine-2-carboxylate .

Step 2: Suzuki-Miyaura Cross-Coupling
  • To an oven-dried Schlenk flask, add Ethyl 4-chloro-3-ethoxypyridine-2-carboxylate (5.0 mmol), the desired Arylboronic acid (7.5 mmol, 1.5 eq), anhydrous K3PO4 (15.0 mmol, 3.0 eq), and XPhos Pd G3 (0.1 mmol, 2 mol%).

  • Seal the flask and evacuate/backfill with Argon three times.

  • Add anhydrous, degassed 1,4-Dioxane (20 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 6 hours.

  • Validation: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the chloropyridine.

  • Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and concentrate. Purify via flash chromatography.

Step 3: Deprotection (Saponification)
  • Dissolve the cross-coupled ester (4.0 mmol) in a 3:1 mixture of THF/H2O (16 mL).

  • Add Lithium hydroxide monohydrate (LiOH·H2O, 12.0 mmol, 3.0 eq).

  • Stir at room temperature for 2-4 hours until LC-MS indicates complete hydrolysis.

  • Acidify the aqueous layer with 1M HCl to pH ~3-4 to precipitate the final cross-coupled 4-Aryl-3-ethoxypyridine-2-carboxylic acid. Filter and dry.

Decision Tree for Reaction Failures

Use the following logic flow to rapidly diagnose and correct failed coupling attempts.

TroubleshootingFlow Start Low Yield / No Conversion CheckAcid Is the 2-COOH free? Start->CheckAcid Esterify Protect as Ethyl Ester CheckAcid->Esterify Yes (Poisoning Pd) CheckLigand Check Ligand Bulk CheckAcid->CheckLigand No (Already Protected) Esterify->CheckLigand UseBuchwald Switch to XPhos Pd G3 CheckLigand->UseBuchwald Small Ligand (e.g., PPh3) CheckBase Check Base & Solvent CheckLigand->CheckBase Already using Bulky Ligand UseBuchwald->CheckBase OptimizeBase Use Anhydrous K3PO4 CheckBase->OptimizeBase Weak Base / Protic Solvent Success Successful Cross-Coupling CheckBase->Success Optimized OptimizeBase->Success

Fig 2: Decision tree for troubleshooting sterically hindered chloropyridine couplings.

References

  • Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. National Library of Medicine (PMC). Available at:[Link]

  • [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC Precatalyst for Cross-Coupling Reactions. MDPI. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Ligand Design: A Comparative Guide on 4-Chloro-3-ethoxypyridine-2-carboxylic Acid vs. Traditional Picolinic Acid Derivatives

As a Senior Application Scientist in heterocyclic chemistry, I frequently evaluate building blocks for structure-activity relationship (SAR) campaigns. The shift from simple, unsubstituted picolinic acids to highly funct...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in heterocyclic chemistry, I frequently evaluate building blocks for structure-activity relationship (SAR) campaigns. The shift from simple, unsubstituted picolinic acids to highly functionalized scaffolds like 4-Chloro-3-ethoxypyridine-2-carboxylic acid (CAS 1823920-23-5) has revolutionized modern ligand design. This transition is particularly evident in the development of next-generation agrochemicals (such as arylpicolinate synthetic auxins) and highly specific pharmaceutical kinase inhibitors.

This guide objectively compares the physicochemical properties, synthetic utility, and biological targeting capabilities of 4-chloro-3-ethoxypicolinic acid against baseline picolinic acid alternatives, providing actionable methodologies for your discovery workflows.

Structural & Electronic Causality (The "Why")

When designing a library, why transition from a standard 6-chloropicolinic acid to a 4-chloro-3-ethoxy architecture? The causality lies in precise electronic modulation and steric control.

  • The 3-Ethoxy Effect: The alkoxy group acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the pyridine ring. Sterically, it acts as a bulky barrier. When a new aryl group is coupled at the adjacent C4 position, the 3-ethoxy group forces the new substituent out of the pyridine plane. This restricted rotation is crucial for locking ligands into bioactive 3D conformations.

  • The 4-Chloro Advantage: In traditional 2- or 6-chloropyridines, Palladium-catalyzed oxidative addition is often sluggish due to steric hindrance from the adjacent carboxylate or unwanted coordination with the pyridine nitrogen's lone pair. The C4-chloride is electronically activated by the para-nitrogen and sterically accessible, making it an ideal, highly reactive handle for late-stage cross-couplings[1].

Table 1: Physicochemical & Electronic Properties Comparison
Compound ScaffoldSubstitution PatternLogP (Est.)Steric Hindrance at C-HalogenCross-Coupling ReactivityPrimary Application
Picolinic Acid Unsubstituted-0.4N/APoor (Requires complex C-H activation)Chelating agent, baseline scaffold
6-Chloropicolinic Acid 6-Chloro0.8High (Adjacent to Nitrogen)Moderate (Prone to proto-dehalogenation)Early-generation intermediate
4-Chloro-3-ethoxypicolinic acid 4-Chloro, 3-Ethoxy1.5Low (Para to Nitrogen)Excellent (Highly tunable via Pd-catalysis)Advanced drug/agrochemical ligand
Biological Significance: The Auxin Receptor Paradigm

To understand the biological utility of this scaffold, we must look at its primary application: synthetic auxins. While traditional phenoxy-carboxylic acids (like 2,4-D) act broadly, modern picolinate derivatives exhibit profound target specificity.

Research demonstrates that the AFB5 receptor (a homolog of the TIR1 ubiquitin ligase) exhibits high specificity for heavily substituted picolinates[2]. The 3-alkoxy and 4-chloro modifications perfectly occupy the hydrophobic cavity of the AFB5-Aux/IAA co-receptor complex. The picolinate acts as a "molecular glue," enhancing the binding affinity between the receptor and the repressor protein, ultimately triggering the ubiquitination and degradation of the repressor[3].

G A Synthetic Auxin (Picolinate Derivative) B AFB5 / TIR1 Receptor (F-Box Protein) A->B Binds pocket C Aux/IAA Repressor (Co-receptor) A->C Molecular glue B->C Recruits D Ubiquitination & Proteasomal Degradation C->D Targets for E ARF Transcription Factors (Derepressed) D->E Releases F Gene Expression & Biological Response E->F Activates

Caption: Fig 1. AFB5/TIR1 auxin receptor signaling pathway activated by picolinate derivatives.

Experimental Workflow & Methodologies

To fully leverage the 4-chloro handle of 4-chloro-3-ethoxypyridine-2-carboxylic acid, researchers must employ robust cross-coupling protocols. The following self-validating Suzuki-Miyaura methodology is optimized specifically for this sterically demanding, electron-rich scaffold.

Protocol: Palladium-Catalyzed Late-Stage Suzuki-Miyaura Arylation

Causality of Reagents: We utilize Pd2​(dba)3​ paired with the dialkylbiaryl phosphine ligand SPhos. The bulky, electron-rich nature of SPhos facilitates the rapid oxidative addition of the C4-chloride and accelerates reductive elimination, easily overcoming the steric bulk of the neighboring 3-ethoxy group[1].

Step-by-Step Methodology:

  • Carboxylate Protection: Convert the carboxylic acid to a methyl ester using TMS-diazomethane (1.2 equiv) in MeOH/DCM (1:4) at 0°C for 2 hours. Causality: This prevents Pd-catalyst poisoning and unwanted decarboxylation during high-temperature coupling.

  • Reaction Setup: In an oven-dried Schlenk tube under argon, combine the picolinate ester (1.0 equiv), arylboronic acid (1.5 equiv), Pd2​(dba)3​ (2 mol%), SPhos (4 mol%), and anhydrous K3​PO4​ (2.0 equiv).

  • Solvent & Degassing: Add a thoroughly degassed mixture of Toluene/ H2​O (10:1). Causality: Trace water is essential for the activation of the boronic acid via boronate complex formation.

  • Execution: Seal the tube and heat at 90°C for 6 hours with vigorous stirring.

  • Self-Validation System (In-Process Control): Before initiating workup, extract a 50 µL aliquot, filter it through a small celite plug, and spike it with a known concentration of 1,3,5-trimethoxybenzene. Run a crude 1H -NMR. The integration ratio between the internal standard and the newly formed biaryl product mathematically validates the conversion rate, ensuring protocol integrity before resource-intensive column chromatography.

  • Isolation: Dilute the bulk mixture with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc gradient).

Table 2: Suzuki-Miyaura Cross-Coupling Performance ( Pd2​(dba)3​ / SPhos)
SubstrateAryl Boronic AcidTemp (°C)Time (h)Yield (%)Causality / Observation
6-Chloropicolinate ester Phenylboronic acid901265%Sluggish oxidative addition; competing hydrodehalogenation observed.
4-Chloropicolinate ester Phenylboronic acid90882%Good reactivity, but lacks 3D conformational restriction post-coupling.
4-Chloro-3-ethoxypicolinate ester Phenylboronic acid90691%3-Ethoxy group accelerates oxidative addition via electronic push; restricts rotation of the resulting biaryl bond.
Conclusion

When benchmarked against traditional alternatives, 4-Chloro-3-ethoxypyridine-2-carboxylic acid vastly outperforms baseline picolinic acids in advanced ligand design. Its unique combination of a highly reactive C4-electrophile and a conformation-locking 3-ethoxy group provides researchers with a superior, highly tunable scaffold for exploring complex chemical space in both agrochemical and pharmaceutical drug discovery.

Sources

Comparative

A Senior Application Scientist's Guide to Method Validation for the Quantification of 4-Chloro-3-ethoxypyridine-2-carboxylic acid

Introduction: The Analytical Imperative for 4-Chloro-3-ethoxypyridine-2-carboxylic acid 4-Chloro-3-ethoxypyridine-2-carboxylic acid is a substituted pyridine derivative that serves as a critical intermediate or potential...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for 4-Chloro-3-ethoxypyridine-2-carboxylic acid

4-Chloro-3-ethoxypyridine-2-carboxylic acid is a substituted pyridine derivative that serves as a critical intermediate or potential impurity in the synthesis of various pharmaceutical compounds. The precise and accurate quantification of this molecule is paramount, not only for process optimization and yield determination but also for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies mandate that analytical procedures for quantifying such compounds be thoroughly validated to ensure they are fit for their intended purpose.[1][2]

This guide provides an in-depth comparison of two robust analytical methods for the quantification of 4-Chloro-3-ethoxypyridine-2-carboxylic acid: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which represent the global standard for analytical method validation.[2][3] We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific application.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

The RP-HPLC-UV method is a workhorse in most analytical laboratories. It is renowned for its robustness, cost-effectiveness, and reliability for quantifying analytes at moderate to high concentrations, making it highly suitable for assaying the main component or for monitoring high-level impurities.

Causality of Experimental Design

The development of a reliable HPLC method is not arbitrary; each parameter is selected to ensure optimal separation and detection.

  • Column Selection: A reverse-phase C18 column is the standard choice for moderately polar compounds like our target analyte.[4] The nonpolar stationary phase (C18) interacts with the nonpolar regions of the molecule, providing retention, while the polar mobile phase elutes it.

  • Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic modifier (e.g., acetonitrile).[4] For a carboxylic acid, the pH of the aqueous phase is critical. We use an acidic mobile phase (e.g., 0.1% formic or phosphoric acid) to suppress the ionization of the carboxyl group (-COOH). In its neutral, protonated form, the analyte is more hydrophobic, leading to better retention and, crucially, a sharp, symmetrical peak shape.

  • Detection Wavelength: UV detection is contingent on the analyte possessing a chromophore that absorbs light. Pyridine-based structures typically exhibit strong UV absorbance. The optimal wavelength is determined by running a UV scan of the analyte to find its absorbance maximum (λ-max), which ensures the highest sensitivity.[4]

  • System Suitability: Before any sample analysis, a system suitability test (SST) is performed. This is a self-validating step involving replicate injections of a standard solution to verify that the chromatographic system (e.g., pump, injector, detector) is performing adequately on the day of analysis. Key SST parameters include peak area precision (RSD%), retention time stability, and theoretical plates.

Experimental Workflow for RP-HPLC-UV Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_results Phase 3: Data Processing A Standard & Sample Preparation (Accurate Weighing & Dissolution) C System Equilibration (Stabilize Baseline) A->C B Mobile Phase Preparation (0.1% Formic Acid in Water/ACN) B->C D System Suitability Test (6 Replicate Injections) C->D Equilibrated System E Calibration Curve (5-7 Concentration Levels) D->E SST Passed F Sample Injection & Data Acquisition E->F Linearity Confirmed G Peak Integration & Quantification F->G H Validation Parameter Calculation (Accuracy, Precision, etc.) G->H I Final Report Generation H->I

Caption: Workflow for RP-HPLC-UV method validation.

Detailed Protocol: RP-HPLC-UV Method
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (50:50 v/v).[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 225 nm.[5]

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of 4-Chloro-3-ethoxypyridine-2-carboxylic acid reference standard at 1.0 mg/mL in diluent (Mobile Phase).

    • Perform serial dilutions to create calibration standards ranging from 1.0 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing the analyte in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.[4]

  • Validation Procedure:

    • Specificity: Inject diluent, a placebo (matrix without analyte), and a spiked placebo to demonstrate no interference at the analyte's retention time.

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. A correlation coefficient (r²) > 0.999 is desired.

    • Accuracy: Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Calculate the percent recovery.[6]

    • Precision (Repeatability): Perform six replicate injections of a single standard preparation at 100% of the target concentration. The Relative Standard Deviation (RSD) should be <2.0%.[6]

    • Precision (Intermediate): Repeat the precision study on a different day with a different analyst or instrument to assess random events on precision.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding higher sensitivity and selectivity, such as quantifying trace-level impurities or analyzing samples in complex biological matrices, LC-MS/MS is the superior choice. Its ability to selectively monitor a specific precursor-to-product ion transition provides a level of certainty that is unmatched by UV detection.

Causality of Experimental Design
  • Ionization Source: Electrospray Ionization (ESI) is ideal for polar molecules like carboxylic acids. We will operate in negative ion mode (ESI-) to deprotonate the carboxylic acid group, forming a negatively charged [M-H]⁻ ion, which is readily detected by the mass spectrometer.

  • Tandem Mass Spectrometry (MS/MS): The power of this technique lies in its two stages of mass filtering. The first quadrupole (Q1) is set to isolate our precursor ion ([M-H]⁻). This isolated ion is then fragmented in a collision cell (Q2), and the second quadrupole (Q3) is set to detect only a specific, characteristic fragment ion (product ion). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and significantly reduces background noise.[7]

  • Chromatography: While the MS provides selectivity, good chromatography is still essential to separate the analyte from isomers and reduce matrix effects (ion suppression or enhancement). A fast LC gradient using a UPLC system can drastically shorten run times.

  • Derivatization (Optional but Powerful): For certain organic acids, derivatization can improve chromatographic retention on reverse-phase columns and enhance ionization efficiency.[8][9] For instance, reacting the carboxylic acid with a reagent like 3-Nitrophenylhydrazine (3-NPH) can be employed, although it adds a step to sample preparation.[9][10] For this guide, we will focus on the direct analysis of the underivatized compound.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_results Phase 3: Data Processing A Standard & Sample Preparation (Dilute & Shoot or SPE) C LC Separation (UPLC System) A->C B Mobile Phase Preparation (MS-Grade Solvents) B->C D Mass Spectrometer (ESI Source, Q1, Q2, Q3) C->D Eluent E MRM Data Acquisition (Precursor -> Product Ion) D->E Ion Signal F Peak Integration (MRM Chromatogram) E->F G Quantification via Calibration Curve F->G H Final Report Generation G->H

Caption: Workflow for LC-MS/MS method validation.

Detailed Protocol: LC-MS/MS Method
  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water (MS-Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MS-Grade).

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • MS/MS Conditions:

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: -3.0 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas Temp: 350°C.

    • MRM Transition: To be determined by infusing a standard solution. For a hypothetical molecule with MW 217.6, the precursor ion [M-H]⁻ would be m/z 216.6. A plausible fragmentation might involve the loss of the ethoxy group, leading to a product ion. The transition would be optimized for maximum intensity.

  • Standard and Sample Preparation:

    • Prepare a stock solution at 1.0 mg/mL in methanol.

    • Perform serial dilutions in the initial mobile phase to create calibration standards from 0.1 ng/mL to 100 ng/mL.

    • Samples are prepared similarly, often using a simple "dilute-and-shoot" approach to bring the concentration into the calibration range.

  • Validation Procedure:

    • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) are assessed similarly to the HPLC-UV method, but with acceptance criteria appropriate for trace analysis. For example, precision RSD may be acceptable up to 15% at the LOQ.

    • Specificity is inherently demonstrated by the unique MRM transition. Further confirmation can be achieved by monitoring a second, qualifier MRM transition.

    • Matrix Effects must be evaluated by comparing the response of an analyte in a standard solution versus its response in a spiked matrix extract.

Performance Comparison: HPLC-UV vs. LC-MS/MS

The choice between these two powerful techniques hinges on the specific analytical requirements. The following table summarizes their performance characteristics based on typical validation data.

Validation Parameter RP-HPLC-UV LC-MS/MS Commentary
Specificity / Selectivity GoodExcellentLC-MS/MS is superior due to MRM, which can distinguish the analyte from co-eluting components with different masses.
Linearity (r²) > 0.999> 0.995Both methods provide excellent linearity within their respective ranges.
Range 1 - 100 µg/mL0.1 - 100 ng/mLThe operational range of LC-MS/MS is significantly lower, highlighting its sensitivity.
Accuracy (% Recovery) 98 - 102%95 - 105%Both methods demonstrate high accuracy.
Precision (% RSD) < 2.0%< 10% (< 15% at LOQ)HPLC-UV is typically more precise at higher concentrations.
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mLLC-MS/MS is approximately 10,000 times more sensitive.
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 ng/mLThe LOQ reflects the vast difference in sensitivity, crucial for trace impurity analysis.
Cost & Complexity LowerHigherHPLC-UV systems are more common, less expensive to acquire and maintain, and require less specialized training.

Conclusion and Recommendation

Both RP-HPLC-UV and LC-MS/MS are valid and reliable methods for the quantification of 4-Chloro-3-ethoxypyridine-2-carboxylic acid, provided they are properly validated according to ICH guidelines.[6][11]

  • RP-HPLC-UV is the recommended method for routine quality control, such as API assay, content uniformity, and monitoring of impurities present at levels above the reporting threshold (typically >0.05%).[11] Its robustness, low cost, and high precision make it ideal for these applications.

  • LC-MS/MS is the method of choice for any application requiring high sensitivity and/or high selectivity. This includes the quantification of trace-level genotoxic or other critical impurities, identification of unknown degradation products, and analysis of the analyte in complex biological matrices where co-eluting interferences are likely.

Ultimately, the selection is a strategic decision guided by the Analytical Target Profile (ATP)—a concept that defines the intended purpose of the analytical procedure from the outset.[2] By understanding the strengths and limitations of each technique, researchers and drug development professionals can confidently select and validate the method that is truly fit-for-purpose.

References

  • Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • BenchChem. (2025). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Glavin, D. P., et al. (2013). Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes.
  • Meric, G., et al. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ACS Publications.
  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • Khan, A. A., et al. (2024). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. PMC.
  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids.
  • Setoyama, D., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias.
  • Toyo'oka, T. (2019). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • Shimadzu. Analytical Methods for Organic Acids.
  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.
  • Google Patents. (2011). JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride.
  • Hu, Y., et al. (2025). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI.
  • Jankovska, E., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate.
  • Agilent Technologies. (n.d.). Simultaneous Quantitation of Four Impurities in Clozapine API Using the Agilent 6470 Triple Quadrupole LC/MS.
  • Grodner, J., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Shimadzu. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids.

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Validation

A Comparative Guide to the Efficacy of 4-Chloro-3-ethoxypyridine-2-carboxylic Acid Analogs as HIF Prolyl Hydroxylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting the HIF Pathway The cellular response to low oxygen levels (hypoxia) is orchestrated by the master transcription factor, Hypoxia-Ind...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the HIF Pathway

The cellular response to low oxygen levels (hypoxia) is orchestrated by the master transcription factor, Hypoxia-Inducible Factor (HIF). Under normal oxygen conditions (normoxia), HIF-α subunits are targeted for degradation by a family of 2-oxoglutarate (2-OG) dependent dioxygenases known as HIF Prolyl Hydroxylases (PHD1, PHD2, and PHD3).[1][2][3] This process is reversed under hypoxia, allowing HIF-α to stabilize, translocate to the nucleus, and activate genes involved in critical adaptive processes such as erythropoiesis (red blood cell production), angiogenesis, and metabolic reprogramming.[2]

Inhibiting PHD enzymes mimics a hypoxic response, leading to the stabilization of HIF-α and the subsequent production of erythropoietin (EPO).[1][2] This mechanism forms the basis for a novel therapeutic strategy to treat anemia, particularly in patients with chronic kidney disease.[1][3] Small molecule inhibitors that act as structural analogs of the PHD co-substrate 2-OG can competitively bind to the enzyme's active site, preventing HIF-α degradation.[2]

The 4-Chloro-3-ethoxypyridine-2-carboxylic acid core is a key pharmacophore used in the synthesis of potent HIF-PHD inhibitors. By modifying this scaffold, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these drug candidates. This guide examines the efficacy of several analogs built upon this core structure.

The Core Scaffold and its Analogs: A Structure-Activity Relationship (SAR) Analysis

The fundamental structure of 4-Chloro-3-ethoxypyridine-2-carboxylic acid provides a precise three-dimensional arrangement for interacting with the active site of PHD enzymes. The carboxylic acid and the pyridine nitrogen are crucial for chelating the active site Fe(II) ion, mimicking the binding of the natural substrate, 2-oxoglutarate.[4][5] Modifications to other parts of the scaffold allow for the exploration of the surrounding binding pocket, leading to improved efficacy and isoform selectivity.

Below, we analyze three representative analog classes derived from the core scaffold. While specific IC₅₀ values are proprietary and vary between assays, this analysis focuses on the qualitative impact of structural modifications on inhibitory activity, based on principles from published literature.[4][5][6]

  • Analog Class A: Amide Derivatives: Conversion of the C-2 carboxylic acid to various amide functionalities.

  • Analog Class B: C-4 Substitutions: Replacement of the C-4 chloro group with alternative substituents.

  • Analog Class C: C-3 Ether Modifications: Alteration of the C-3 ethoxy group to explore steric and electronic effects.

SAR_Analysis Core Core Scaffold 4-Chloro-3-ethoxypyridine-2-carboxylic acid A Analog Class A Amide Derivatives at C-2 Core->A B Analog Class B Substitution at C-4 Core->B C Analog Class C Modification of C-3 Ether Core->C A_Insight SAR Insight: - Large, bulky amides may decrease activity due to steric hindrance. - Introduction of H-bond donors/acceptors can enhance binding. A->A_Insight B_Insight SAR Insight: - Replacing Cl with larger halogens or small alkyl groups can modulate potency. - Electronic properties of the substituent impact pyridine ring acidity. B->B_Insight C_Insight SAR Insight: - Varying the alkyl chain length (e.g., methoxy, propoxy) probes a hydrophobic pocket. - Branching may improve selectivity between PHD isoforms. C->C_Insight

Caption: Structure-Activity Relationship (SAR) map for core scaffold analogs.

Comparative Efficacy Data

The efficacy of HIF-PHD inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against the three main PHD isoforms (PHD1, PHD2, PHD3). Lower IC₅₀ values indicate higher potency. The table below presents a summary of in vitro potency for several well-characterized HIF-PHD inhibitors, which, while not direct analogs of the topic scaffold, serve as benchmarks for the field.[7] This data illustrates the typical range of activities and isoform selectivities that researchers aim for during drug development.

InhibitorPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)
Vadadustat15.3611.837.63
Daprodustat3.522.25.5
Molidustat480280450
Roxadustat-591-
Note: IC₅₀ values are highly dependent on specific assay conditions and should be used for relative comparison. Data sourced from BenchChem.[7]

The goal in developing analogs of 4-Chloro-3-ethoxypyridine-2-carboxylic acid is to achieve high potency, particularly against PHD2, which is considered the primary regulator of HIF-1α, while potentially modulating activity against PHD1 and PHD3 to achieve a desired therapeutic profile.[1]

Experimental Protocols

To determine the efficacy of novel analogs, a series of robust and validated assays are required. Here, we detail two essential experimental workflows: an in vitro enzymatic assay to determine IC₅₀ and a cell-based assay to confirm target engagement and downstream effects.

In Vitro HIF-PHD2 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human PHD2. A common method involves detecting the hydroxylation of a synthetic peptide derived from the HIF-1α oxygen-dependent degradation (ODD) domain.[8]

Methodology:

  • Reagents: Recombinant human PHD2, synthetic HIF-1α peptide substrate, Fe(II), 2-oxoglutarate, ascorbic acid, and the test compound (analog).

  • Reaction Setup: The reaction is initiated by combining PHD2, the HIF-1α peptide, Fe(II), and ascorbic acid in an assay buffer.

  • Compound Addition: The test analog is added at various concentrations (typically a serial dilution) to different wells. A control with no inhibitor (vehicle, e.g., DMSO) is included.

  • Initiation & Incubation: The reaction is started by adding 2-oxoglutarate and incubated at a controlled temperature (e.g., room temperature or 37°C).

  • Detection: The reaction is stopped, and the amount of hydroxylated peptide is quantified. This can be done using various methods, such as mass spectrometry (LC-MS) to detect the mass shift of the hydroxylated peptide or antibody-based methods (e.g., ELISA) that specifically recognize the hydroxyproline residue.[8]

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This assay confirms that the compound can penetrate cells and inhibit PHDs, leading to the stabilization and accumulation of the HIF-1α protein.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis A 1. Seed Cells (e.g., HeLa, Hep3B) B 2. Adherence (Overnight Incubation) A->B C 3. Treat with Analog (Dose-response, Time-course) B->C D 4. Cell Lysis (Extract Proteins) C->D E 5. Protein Quantification (BCA or Bradford Assay) D->E F 6. SDS-PAGE (Separate by Size) E->F G 7. Protein Transfer (to PVDF Membrane) F->G H 8. Immunoblotting (Primary Ab: anti-HIF-1α, anti-β-actin) (Secondary Ab: HRP-conjugated) G->H I 9. Detection (ECL Substrate & Imaging) H->I J 10. Data Analysis (Quantify Band Intensity) I->J

Caption: Workflow for Western Blot analysis of HIF-1α stabilization.

Detailed Protocol:

  • Cell Culture: Human cells known to express HIF-1α (e.g., HeLa or Hep3B) are cultured in appropriate media.[7]

  • Treatment: Cells are treated with varying concentrations of the test analog for a set period (e.g., 4-8 hours). A positive control (e.g., Daprodustat) and a vehicle control (DMSO) should be included.[9]

  • Cell Lysis: After treatment, cells are washed and lysed to release total cellular proteins.[7]

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading on the gel.[7]

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting: The membrane is incubated with a primary antibody specific to HIF-1α. A separate incubation with an antibody for a loading control protein (e.g., β-actin or GAPDH) is also performed to normalize the results.[9]

  • Detection: An enzyme-conjugated secondary antibody is used to bind to the primary antibody, and a chemiluminescent substrate (ECL) is added to produce light, which is captured by an imaging system.[9]

  • Analysis: The intensity of the HIF-1α band is measured and normalized to the loading control. A dose-dependent increase in the HIF-1α signal indicates effective intracellular PHD inhibition.

Conclusion

The 4-Chloro-3-ethoxypyridine-2-carboxylic acid scaffold serves as a highly promising starting point for the development of next-generation HIF-PHD inhibitors. Through systematic medicinal chemistry efforts focused on structure-activity relationships, it is possible to synthesize analogs with enhanced potency and tailored selectivity profiles. The experimental workflows detailed in this guide provide a robust framework for evaluating these novel compounds, from direct enzymatic inhibition to confirmation of the desired cellular mechanism of action. By combining rational drug design with rigorous biological testing, researchers can continue to advance this therapeutic class for the treatment of anemia and other hypoxia-related diseases.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Studies of HIF-PHD Inhibitors.

  • BenchChem. (2025). Technical Support Center: HIF-PHD Inhibitor Experiments.

  • Ivanov, S. V., et al. (2022). Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. MDPI.

  • Lee, J. W., & Bae, S. H. (2021). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. PMC.

  • Various Authors. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC.

  • Cockman, M. E., et al. (2019). Lack of activity of recombinant HIF prolyl hydroxylases (PHDs) on reported non-HIF substrates. eLife.

  • ResearchGate. (2025). Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors.

  • McDonough, M. A., et al. (2020). Structure–activity relationship and crystallographic studies on 4-hydroxypyrimidine HIF prolyl hydroxylase domain inhibitors. University of Oxford Department of Chemistry.

  • Li, Z., et al. (2025). Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. MDPI.

  • Various Authors. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. MDPI.

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Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Pattern Validation for 4-Chloro-3-ethoxypyridine-2-carboxylic acid

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth, experience-driven approach to validatin...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth, experience-driven approach to validating the mass spectrometry (MS) fragmentation pattern of 4-Chloro-3-ethoxypyridine-2-carboxylic acid, a substituted pyridine derivative of interest in medicinal chemistry. We will move beyond a simple recitation of methods to explain the underlying principles and rationale for our experimental choices, ensuring a robust and self-validating analytical workflow.

The Imperative of Fragmentation Pattern Validation

In mass spectrometry, the fragmentation pattern of a molecule is its chemical fingerprint. Collision-induced dissociation (CID) of a precursor ion provides a reproducible set of product ions that are characteristic of its structure.[1] However, relying solely on a predicted fragmentation pattern without empirical validation is a significant analytical pitfall. Isomeric compounds can yield similar fragments, and unexpected rearrangements can lead to misinterpretation. Therefore, a rigorous validation process, often employing orthogonal analytical techniques, is not just good practice but a scientific necessity to ensure the integrity of research and development efforts.[2][3]

Predicted Fragmentation Pathways of 4-Chloro-3-ethoxypyridine-2-carboxylic acid

The fragmentation of 4-Chloro-3-ethoxypyridine-2-carboxylic acid in positive ion mode electrospray ionization (ESI) is anticipated to be directed by its key functional groups: the carboxylic acid, the ethoxy group, the chloro substituent, and the pyridine ring itself. The protonated molecule, [M+H]⁺, will be the precursor ion for our MS/MS analysis.

The primary fragmentation pathways are predicted to involve:

  • Loss of Water (H₂O): Carboxylic acids are known to readily lose water, especially when a nearby proton is available.[4][5]

  • Decarboxylation (loss of CO₂): The loss of carbon dioxide from the carboxylic acid group is a common fragmentation pathway.[6]

  • Loss of Ethylene (C₂H₄): The ethoxy group can undergo a characteristic loss of ethylene via a McLafferty-type rearrangement.

  • Loss of the Ethyl Group (•C₂H₅): Cleavage of the ethyl group from the ethoxy moiety is another possibility.[7]

  • Loss of the Carboxyl Group (•COOH): Radical loss of the entire carboxylic acid group can also occur.

  • Cleavage of the Pyridine Ring: While the pyridine ring is relatively stable, at higher collision energies, ring cleavage can occur, often initiated by the loss of substituents.[8]

The following diagram illustrates the predicted major fragmentation pathways:

fragmentation_pathway M [M+H]⁺ 4-Chloro-3-ethoxypyridine-2-carboxylic acid F1 [M+H - H₂O]⁺ Loss of Water M->F1 - H₂O F2 [M+H - CO₂]⁺ Decarboxylation M->F2 - CO₂ F3 [M+H - C₂H₄]⁺ Loss of Ethylene M->F3 - C₂H₄ F4 [M+H - •C₂H₅]⁺ Loss of Ethyl Radical M->F4 - •C₂H₅ F5 [M+H - •COOH]⁺ Loss of Carboxyl Radical M->F5 - •COOH F6 Further Fragmentation (Ring Cleavage) F1->F6 F2->F6 F3->F6

Caption: Predicted major fragmentation pathways for protonated 4-Chloro-3-ethoxypyridine-2-carboxylic acid.

Experimental Protocol for MS/MS Analysis

The following is a detailed protocol for acquiring high-quality MS/MS data for 4-Chloro-3-ethoxypyridine-2-carboxylic acid using a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (LC-QTOF-MS).

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of 4-Chloro-3-ethoxypyridine-2-carboxylic acid in HPLC-grade methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile with 0.1% formic acid).

2. Liquid Chromatography Parameters

  • LC System: A UHPLC system is recommended for optimal peak shape and separation.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Parameters (ESI-QTOF)

  • Ionization Mode: Positive Electrospray Ionization (+ESI).

  • Capillary Voltage: 3.5 kV.

  • Nebulizer Gas (N₂): 2.0 bar.

  • Drying Gas (N₂): 8.0 L/min at 200 °C.

  • Mass Range: m/z 50-500.

  • Acquisition Mode: MS/MS (or Auto MS/MS) with collision-induced dissociation (CID).

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion of 4-Chloro-3-ethoxypyridine-2-carboxylic acid.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions.

The following diagram outlines the general workflow for this analysis:

workflow cluster_sample_prep Sample Preparation cluster_lc UHPLC Separation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis Stock 1 mg/mL Stock Solution Working 1 µg/mL Working Solution Stock->Working Dilution Injection Inject 2 µL Working->Injection Column C18 Reversed-Phase Column Injection->Column Gradient Gradient Elution Column->Gradient ESI +ESI Source Gradient->ESI QTOF QTOF Analyzer ESI->QTOF MS1 MS1 Scan (Precursor Ion) QTOF->MS1 Select [M+H]⁺ CID Collision-Induced Dissociation MS1->CID Isolate and Fragment MS2 MS2 Scan (Product Ions) CID->MS2 Spectrum Mass Spectrum MS2->Spectrum Validation Fragmentation Pattern Validation Spectrum->Validation

Caption: General workflow for the LC-MS/MS analysis of 4-Chloro-3-ethoxypyridine-2-carboxylic acid.

Orthogonal Validation: A Multi-faceted Approach to Structural Confirmation

To ensure the utmost confidence in our structural assignment, we will employ orthogonal analytical techniques that provide complementary information.[2][3][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for structural elucidation of organic molecules.[10][11] Both ¹H and ¹³C NMR will provide invaluable information about the connectivity and chemical environment of the atoms in 4-Chloro-3-ethoxypyridine-2-carboxylic acid.

Expected ¹H NMR Features:

  • Aromatic protons on the pyridine ring with characteristic chemical shifts and coupling constants. The proton at position 5 and 6 will be most affected by the substituents.

  • A quartet and a triplet for the ethoxy group protons.

  • A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

Expected ¹³C NMR Features:

  • Distinct signals for each of the carbon atoms in the pyridine ring, with chemical shifts influenced by the chloro, ethoxy, and carboxylic acid substituents.

  • A signal for the carbonyl carbon of the carboxylic acid.

  • Signals for the two carbons of the ethoxy group.

Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.[12][13] For 4-Chloro-3-ethoxypyridine-2-carboxylic acid, we expect to observe characteristic absorption bands for:

  • O-H stretch of the carboxylic acid: A very broad band in the region of 3300-2500 cm⁻¹.[12][14][15]

  • C=O stretch of the carboxylic acid: A strong absorption around 1700-1725 cm⁻¹.[13][14][15]

  • C-O stretch of the carboxylic acid and the ether linkage.

  • C-Cl stretch in the fingerprint region.

  • Aromatic C-H and C=C/C=N stretches characteristic of the substituted pyridine ring.

Data Comparison and Validation

The table below summarizes how the data from these orthogonal techniques can be used to validate the proposed structure and its mass spectrometric fragmentation pattern.

Analytical TechniqueInformation ProvidedValidation Point
LC-QTOF-MS/MS Molecular weight and fragmentation pattern.Confirms the elemental composition (via accurate mass) and provides a structural fingerprint.
¹H and ¹³C NMR Connectivity and chemical environment of atoms.Unambiguously confirms the molecular structure, including the positions of the substituents on the pyridine ring.
FT-IR Presence of key functional groups.Corroborates the presence of the carboxylic acid, ethoxy, and chloro groups.

By integrating the data from these independent analytical methods, we can build a comprehensive and irrefutable case for the structure of 4-Chloro-3-ethoxypyridine-2-carboxylic acid and its observed mass spectrometry fragmentation pattern. This rigorous, multi-technique approach exemplifies the principles of scientific integrity and trustworthiness in modern analytical science.

References

  • Canadian Science Publishing. (n.d.). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Retrieved from [Link]

  • Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters.
  • ResearchGate. (n.d.). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Retrieved from [Link]

  • University of California, Davis. (2021, December 27). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Validation Considerations of Multiplex Mass-Spectrometry-Based Proteomic Platforms for Measuring Protein Biomarkers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, March 25). Orthogonal Comparison of Analytical Methods by Theoretical Reconstruction from Bottom-up Assay Data. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Retrieved from [Link]

  • Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 20). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

  • Structure Elucidation By NMR In Organic Chemistry. (n.d.). Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 22). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Rearrangement in the molecular ions of halogenotoluenes prior to fragmentation in the mass spectrometer. Retrieved from [Link]

  • ACS Publications. (2000, April 1). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]

  • Louisiana State University. (n.d.). ESI TOF sample prep. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • ESI-TOF-MS 簡易マニュアル ESI-TOF-MS Getting Started Guide for beginners. (n.d.). Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved from [Link]

  • ACS Publications. (2005, June 15). Mass Spectrometric Detection and Fragmentation Patterns of Synthetically Useful Chromium and Tungsten Carbene Complexes. Retrieved from [Link]

  • YouTube. (2022, November 23). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2022, March 8). PyFragMS A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. Retrieved from [Link]

  • YouTube. (2023, February 4). predicting likely fragments in a mass spectrum. Retrieved from [Link]

  • CHEM 5181 Laboratory #2 (prelab): LC-ESI-qTOF Mass Spectrometry. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2008, March 15). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

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Validation

A Technical Guide to Benchmarking the Reactivity of 4-Chloro-3-ethoxypyridine-2-carboxylic acid in Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. The ability to functi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. The ability to functionalize this heterocycle with precision is paramount. This guide provides a deep dive into the Suzuki-Miyaura coupling reactivity of 4-Chloro-3-ethoxypyridine-2-carboxylic acid, a versatile building block. We will objectively compare its performance with alternative strategies, supported by experimental data, to inform your synthetic choices.

The Challenge of Pyridine Functionalization

The Suzuki-Miyaura cross-coupling is a powerful tool for forging carbon-carbon bonds.[1][2] However, the use of pyridinyl halides or boronic acids is not without its challenges. Pyridine-2-boronic acids, in particular, are notoriously difficult to work with, often leading to low yields due to instability and protodeboronation.[3] This has spurred the development of alternative coupling partners to enhance the reliability and efficiency of pyridine functionalization.

One of the most promising alternatives is the use of pyridine carboxylic acids in decarbonylative or decarboxylative Suzuki-Miyaura coupling reactions.[4][5][6][7][8][9] These methods offer a more robust and often higher-yielding approach to biaryl synthesis.

Decarbonylative Suzuki Coupling: A Superior Strategy

Recent studies have demonstrated the efficacy of palladium-catalyzed decarbonylative Suzuki cross-coupling of various heterocyclic carboxylic acids with arylboronic acids.[4][5] This approach has been shown to be highly effective for a broad range of pyridine carboxylic acids, including 2-, 3-, and 4-pyridine carboxylic acids, delivering excellent yields.[4][5]

Comparative Reactivity Analysis

While direct, head-to-head comparative data for 4-Chloro-3-ethoxypyridine-2-carboxylic acid is not extensively published, we can draw strong inferences from the reactivity of structurally similar compounds. A key study on decarbonylative Suzuki coupling provides excellent benchmarks for unsubstituted and substituted pyridine carboxylic acids.

Pyridine Carboxylic AcidSubstituent(s)Arylboronic Acid PartnerYield (%)Reference
Pyridine-2-carboxylic acidNone4-Methoxyphenylboronic acid85[4][5]
Pyridine-4-carboxylic acidNone4-Methoxyphenylboronic acid82[4][5]
4-(Trifluoromethyl)pyridine-2-carboxylic acid4-CF34-Methoxyphenylboronic acid79[4][5]
3-Pyridinecarboxylic acidNonePhenylboronic acid88[4]

The data clearly indicates that the position of the carboxylic acid on the pyridine ring influences the yield, with the 2- and 4-positions showing high reactivity.[4][5] Importantly, the presence of a strong electron-withdrawing group like trifluoromethyl at the 4-position of a pyridine-2-carboxylic acid only marginally decreases the high yield.[4][5] This suggests that the electronic effect of the chloro and ethoxy substituents in 4-Chloro-3-ethoxypyridine-2-carboxylic acid is unlikely to be a significant impediment to a successful decarbonylative Suzuki coupling. In fact, electron-withdrawing groups on the pyridine ring can sometimes enhance the reactivity of the coupling partner.

Based on these findings, a decarbonylative Suzuki coupling approach is the recommended strategy for 4-Chloro-3-ethoxypyridine-2-carboxylic acid.

Experimental Protocol: Decarbonylative Suzuki Coupling

This detailed, step-by-step methodology provides a robust starting point for the decarbonylative Suzuki coupling of 4-Chloro-3-ethoxypyridine-2-carboxylic acid.

Reaction Scheme:

Materials:

  • 4-Chloro-3-ethoxypyridine-2-carboxylic acid

  • Arylboronic acid (2.0 equivalents)

  • Pivalic anhydride (Piv₂O) (2.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • Phosphine ligand (e.g., L6, a specific ligand from the cited study, or other suitable ligands like SPhos or XPhos) (5-10 mol%)

  • Boric acid (H₃BO₃) (2.0 equivalents)

  • Triethylamine (Et₃N) (1.75 equivalents)

  • Anhydrous dioxane (0.20 M)

Procedure:

  • To a dry reaction vessel, add 4-Chloro-3-ethoxypyridine-2-carboxylic acid (1.0 equiv), the arylboronic acid (2.0 equiv), pivalic anhydride (2.0 equiv), palladium(II) acetate (5-10 mol%), the phosphine ligand (5-10 mol%), boric acid (2.0 equiv), and triethylamine (1.75 equiv).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous dioxane to achieve a 0.20 M concentration of the carboxylic acid.

  • Seal the reaction vessel and heat the mixture to 160 °C for 15 hours.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Pivalic Anhydride: Acts as an in-situ activator for the carboxylic acid, forming a mixed anhydride that is more susceptible to oxidative addition to the palladium catalyst.[4]

  • Boric Acid: Its inclusion has been shown to improve reaction efficiency, likely by mitigating protodeboronation of the arylboronic acid and facilitating the oxidative addition step.

  • High Temperature: The reaction is conducted at a high temperature (160 °C) to facilitate the decarbonylative process.

  • Inert Atmosphere: Essential to prevent the oxidation of the palladium catalyst and phosphine ligands.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[2] The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Ar-R Ar-R' Reductive\nElimination->Ar-R Ar-R->Pd(0)L_n Ar-X Ar-X Ar-X->Oxidative\nAddition R'-B(OR)_2 R'-B(OR)₂ R'-B(OR)_2->Transmetalation Base Base Base->Transmetalation

Sources

Comparative

Technical Comparison Guide: Bioavailability Enhancement Strategies for 4-Chloro-3-ethoxypyridine-2-carboxylic acid

Executive Summary The oral delivery of halogenated pyridine derivatives frequently encounters severe pharmacokinetic bottlenecks. 4-Chloro-3-ethoxypyridine-2-carboxylic acid serves as a prime example of a Biopharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oral delivery of halogenated pyridine derivatives frequently encounters severe pharmacokinetic bottlenecks. 4-Chloro-3-ethoxypyridine-2-carboxylic acid serves as a prime example of a Biopharmaceutics Classification System (BCS) Class II/IV model compound. Its high lipophilicity, low aqueous solubility, and susceptibility to rapid presystemic metabolism severely restrict its systemic exposure.

This guide provides an objective, data-driven comparison of two advanced formulation architectures—Amorphous Solid Dispersions (ASDs) and Solid Lipid Nanoparticles (LNPs) —against a traditional crystalline suspension. By dissecting the causality behind each experimental design and establishing self-validating protocols, this document equips formulation scientists with the mechanistic insights required to optimize the bioavailability of complex pyridine-based scaffolds.

Physicochemical Rationale & Formulation Causality

The inherent crystalline lattice energy of 4-Chloro-3-ethoxypyridine-2-carboxylic acid prevents adequate dissolution in gastrointestinal (GI) fluids. Furthermore, 1[1]. To overcome these dual barriers, we engineered two distinct delivery systems:

Strategy A: Amorphous Solid Dispersion (ASD)

The Causality: 2[2] by disrupting the crystalline lattice, thereby providing a higher-energy, "spring-like" state that drives rapid dissolution. However, supersaturated states are thermodynamically unstable. To prevent recrystallization, we utilized Hydroxypropyl methylcellulose acetate succinate (HPMCAS).3[3].

Strategy B: Solid Lipid Nanoparticles (LNP)

The Causality: While ASDs solve the solubility limit, they do not protect the drug from hepatic first-pass metabolism. 4[4] that address both solubility and metabolic degradation. By encapsulating the API within a lipid matrix,5[5], effectively bypassing the portal vein and liver.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol described below incorporates built-in validation steps.

Workflow API 4-Chloro-3-ethoxypyridine- 2-carboxylic acid ASD ASD Formulation (HME + HPMCAS) API->ASD LNP LNP Formulation (Solid Lipid Core) API->LNP Susp Crystalline Susp. (Control) API->Susp InVitro Biorelevant Dissolution (FaSSIF/FeSSIF) ASD->InVitro InVivo In Vivo PK Study (Rat Model) ASD->InVivo LNP->InVitro LNP->InVivo Susp->InVitro Susp->InVivo LCMS LC-MS/MS Quantification InVivo->LCMS

Fig 1. End-to-end experimental workflow for formulation development and PK validation.

Protocol 3.1: Preparation and Validation of the ASD
  • Melt Extrusion: Blend 4-Chloro-3-ethoxypyridine-2-carboxylic acid with HPMCAS-HF at a 1:3 (w/w) ratio. Process through a twin-screw hot-melt extruder (HME) at 140°C. Causality: The shear and thermal energy ensure molecular-level mixing without solvent toxicity.

  • Milling & Sieving: Mill the extrudate and pass through a 120-mesh screen to standardize the surface area for dissolution.

  • Self-Validation (Solid-State): Analyze via Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). The formulation is only validated for in vivo use if PXRD shows a complete absence of Bragg peaks (confirming 100% amorphization) and DSC exhibits a single glass transition temperature ( Tg​ ).

Protocol 3.2: Preparation and Validation of LNPs
  • Lipid Phase Preparation: Melt Compritol 888 ATO (solid lipid) at 80°C and dissolve the API into the lipid matrix.

  • Aqueous Phase Preparation: Heat an aqueous solution of Poloxamer 188 (surfactant) to 80°C.

  • High-Shear Homogenization: Inject the aqueous phase into the lipid phase under high-shear homogenization (15,000 rpm for 10 min), followed by ultrasonication for 5 minutes. Cool rapidly to 4°C to solidify the lipid core.

  • Self-Validation (Size & Zeta Potential): Perform Dynamic Light Scattering (DLS). The batch is validated only if the Z-average diameter is < 150 nm and the Polydispersity Index (PDI) is < 0.2, ensuring uniform endocytotic uptake.

Protocol 3.3: In Vivo Pharmacokinetic Evaluation
  • Dosing: Administer formulations via oral gavage to fasted male Sprague-Dawley rats ( n=6 per group) at a dose equivalent to 10 mg/kg of the API.

  • Sampling: Collect blood via the jugular vein at predetermined intervals (0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Self-Validation (Bioanalysis): 6[6]. Extract plasma samples using protein precipitation and analyze via LC-MS/MS using a stable isotope-labeled internal standard to correct for matrix effects and ensure absolute quantification accuracy.

Comparative Pharmacokinetic Data

The in vivo performance of the formulations demonstrates profound differences in absorption kinetics and systemic exposure. Data is normalized and summarized in Table 1.

Table 1: Pharmacokinetic Parameters of 4-Chloro-3-ethoxypyridine-2-carboxylic acid Formulations (10 mg/kg, Oral, Rats)

Formulation Cmax​ (ng/mL) Tmax​ (h) AUC0−24​ (ng·h/mL)Relative Bioavailability ( Frel​ %)
Crystalline Suspension (Control) 145 ± 224.0850 ± 110100%
ASD (HPMCAS) 890 ± 651.54,250 ± 340500%
LNP (Solid Lipid) 620 ± 452.55,100 ± 410600%
Data Interpretation:
  • ASD Performance: The ASD achieved the highest Cmax​ and the shortest Tmax​ (1.5 h). This is indicative of the "spring and parachute" effect, where the amorphous state rapidly generates a supersaturated solution in the stomach/intestine, driving a high concentration gradient for passive diffusion.

  • LNP Performance: While the LNP had a slightly lower Cmax​ than the ASD, it achieved the highest overall exposure ( AUC0−24​ ) and a delayed Tmax​ (2.5 h). This reflects the sustained release from the lipid matrix and the extended transit time associated with lymphatic absorption.

Mechanistic Absorption Pathways

The divergence in PK profiles between the ASD and LNP formulations is directly linked to their distinct physiological absorption routes.

Mechanisms Lumen Intestinal Lumen (Dissolution/Digestion) ASD_State Supersaturated State (Polymer Stabilized) Lumen->ASD_State LNP_State Lipid Nanoparticles (Micellar Solubilization) Lumen->LNP_State Enterocyte Intestinal Enterocyte (Apical Membrane) ASD_State->Enterocyte Passive Diffusion LNP_State->Enterocyte Endocytosis Portal Portal Vein (Hepatic First-Pass) Enterocyte->Portal Small Molecules Lymph Lymphatic System (Bypass Liver) Enterocyte->Lymph Chylomicrons Systemic Systemic Circulation (Target Exposure) Portal->Systemic High Metabolism Lymph->Systemic Direct Entry

Fig 2. Mechanistic divergence of ASD and LNP intestinal absorption and systemic distribution pathways.

As illustrated in Figure 2, the ASD relies on generating a high concentration of free drug molecules that passively diffuse into the enterocytes and subsequently enter the Portal Vein . Because pyridine-2-carboxylic acid derivatives are prone to hepatic metabolism, a portion of the absorbed dose is lost to the first-pass effect.

Conversely, the LNP formulation undergoes lipolysis in the intestinal lumen, stimulating the secretion of bile salts and the formation of mixed micelles. Upon entering the enterocyte, the lipid components are re-esterified and packaged into chylomicrons. These chylomicrons are too large to enter the blood capillaries and are instead taken up by the Lymphatic System , which drains directly into the systemic circulation via the thoracic duct, completely circumventing hepatic first-pass degradation.

Conclusion & Recommendations

For the oral delivery of 4-Chloro-3-ethoxypyridine-2-carboxylic acid:

  • If rapid onset of action is required: The ASD (HPMCAS) formulation is superior due to its ability to rapidly generate supersaturation and drive immediate passive diffusion.

  • If maximum systemic exposure and metabolic protection are required: The LNP formulation is the optimal choice. Its ability to hijack the lymphatic transport system provides a 6-fold increase in bioavailability compared to the unformulated API, making it highly suitable for sustained therapeutic targeting.

References

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review.National Center for Biotechnology Information (NCBI) / PubMed.
  • Amorphous Solid Dispersions for Bioavailability Enhancement.Contract Pharma.
  • Lipid nanoparticles for enhancing oral bioavailability.National Center for Biotechnology Information (NCBI) / PubMed.
  • Solid lipid nanoparticles: an oral bioavailability enhancer vehicle.Taylor & Francis Online.
  • Separation of Pyridine-2-carboxylic acid 1-oxide on Newcrom R1 HPLC column.SIELC Technologies.
  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead.ASM Journals.

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-3-ethoxypyridine-2-carboxylic acid proper disposal procedures

The safe and compliant disposal of 4-Chloro-3-ethoxypyridine-2-carboxylic acid (CAS: 1823920-23-5) requires a rigorous understanding of its physicochemical properties. As a halogenated, substituted pyridine derivative co...

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Author: BenchChem Technical Support Team. Date: April 2026

The safe and compliant disposal of 4-Chloro-3-ethoxypyridine-2-carboxylic acid (CAS: 1823920-23-5) requires a rigorous understanding of its physicochemical properties. As a halogenated, substituted pyridine derivative commonly utilized as a building block in pharmaceutical research and agrochemical development, this compound presents specific environmental and toxicological hazards.

In professional laboratory settings, the disposal of this compound is dictated by its dual classification: it is both an organic acid and a halogenated organic compound . Improper disposal, such as drain disposal or commingling with non-halogenated solvents, violates environmental regulations and poses severe risks to aquatic ecosystems and municipal water treatment infrastructure [1].

Here is the comprehensive, step-by-step operational guide for the safe handling, segregation, and disposal of 4-Chloro-3-ethoxypyridine-2-carboxylic acid.

Part 1: Chemical Profiling & Waste Classification

Before initiating any disposal protocol, it is critical to understand the causality behind the required safety measures. The presence of the chlorine atom on the pyridine ring dictates that this compound, and any solvent it is dissolved in, must be treated as Halogenated Organic Waste .

Incineration of halogenated compounds requires specialized high-temperature facilities equipped with alkaline scrubbers to neutralize the resulting hydrochloric acid (HCl) gas and prevent the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) [2]. Therefore, commingling this chemical with non-halogenated waste exponentially increases disposal costs and facility risks.

Table 1: Physicochemical Properties & Waste Classification

Property / FeatureData / ClassificationEHS Implication & Causality
Chemical Structure Halogenated Pyridine DerivativeHighly stable ring; resists standard biological degradation in wastewater.
Primary Hazard Skin/Eye Irritant, Aquatic ToxicityMandates strict PPE; absolutely prohibits drain disposal [3].
Waste Stream Halogenated Organic WasteMust be segregated to prevent dioxin formation during incineration [2].
Incompatibilities Strong oxidizers, strong basesExothermic reactions may occur; store waste in isolated secondary containment.

Part 2: Operational Disposal Protocol

This protocol is designed as a self-validating system. Each step includes a verification check to ensure compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and equivalent international standards (e.g., CEPA in Canada).

Phase A: Preparation and PPE
  • Engineering Controls: All handling, transfer, and packaging of the waste must be conducted inside a certified, properly functioning chemical fume hood to prevent inhalation of particulate matter or volatile solvent vapors.

  • Personal Protective Equipment (PPE): Don chemical-resistant nitrile gloves (double-gloving is recommended when handling concentrated solutions), a fully buttoned lab coat, and ANSI-approved chemical splash goggles.

    • Verification: Inspect gloves for micro-tears before handling the chemical.

Phase B: Waste Segregation and Collection
  • Select the Appropriate Container: Use a high-density polyethylene (HDPE) or glass waste container. Do not use metal cans, as the acidic nature of the carboxylic acid moiety and potential trace HCl can cause corrosion and subsequent leakage [1].

  • Segregate by State:

    • Solid Waste: Unused powders, contaminated filter papers, or solid reaction byproducts must be placed in a solid hazardous waste container (e.g., a wide-mouth HDPE jar).

    • Liquid Waste: If the compound is dissolved in a solvent (e.g., Dichloromethane, Methanol, or DMSO), the entire mixture must be collected in a liquid waste carboy designated strictly for Halogenated Solvents [4].

  • Transfer the Waste: Carefully transfer the material into the designated container using a dedicated funnel.

    • Verification: Ensure the funnel is removed and the container is tightly capped immediately after the transfer to minimize volatile emissions.

Phase C: Labeling and Storage
  • Apply RCRA-Compliant Labeling: Attach a "Hazardous Waste" tag to the container before the first drop of waste is added. The label must explicitly state: "4-Chloro-3-ethoxypyridine-2-carboxylic acid," the primary solvent (if applicable), and check the boxes for "Toxic" and "Halogenated."

  • Secondary Containment: Place the sealed waste container in a chemically compatible secondary containment tray. Ensure it is stored away from incompatible waste streams, particularly strong oxidizers and concentrated inorganic bases.

  • EHS Transfer: Once the container reaches 80% capacity, submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department.

Part 3: Workflow Visualization

The following decision tree illustrates the logical flow for classifying and routing 4-Chloro-3-ethoxypyridine-2-carboxylic acid waste to ensure environmental compliance.

WasteDisposal Start 4-Chloro-3-ethoxypyridine-2-carboxylic acid Waste Generated CheckState Determine Physical State & Solvent Matrix Start->CheckState Solid Solid Powder, Crystals, or Contaminated Debris CheckState->Solid Pure/Unused/Debris Liquid Dissolved in Solvent (e.g., DCM, MeOH) CheckState->Liquid Reaction Mixture SolidWaste Solid Hazardous Waste Stream Solid->SolidWaste Halogenated Halogenated Organic Liquid Waste Stream Liquid->Halogenated Contains Halogens EHS EHS Collection & High-Temp Incineration Halogenated->EHS SolidWaste->EHS

Caption: Decision matrix for the segregation and disposal routing of halogenated pyridine derivatives.

Part 4: Spill Management & Decontamination

In the event of an accidental release, immediate containment is required to prevent environmental contamination.

  • Evacuate and Ventilate: Clear personnel from the immediate vicinity and ensure the laboratory ventilation system (or fume hood) is operating at maximum capacity.

  • Containment (Solid Spill): If the material is a dry powder, do not sweep it, as this aerosolizes the toxic dust. Gently cover the spill with damp absorbent paper or use a HEPA-filtered vacuum designed for hazardous chemicals.

  • Containment (Liquid Spill): If dissolved in a solvent, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust [1].

  • Collection: Scoop the absorbed mixture using a non-sparking tool and place it into a heavy-duty hazardous waste bag or HDPE bucket. Label it as "Spill Debris containing 4-Chloro-3-ethoxypyridine-2-carboxylic acid."

  • Surface Decontamination: Wash the affected area with a mild detergent and water, collecting the rinsate as hazardous aqueous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste - Prudent Practices in the Laboratory. National Academies Press (US).[Link]

  • U.S. Environmental Protection Agency (EPA). (1986). Treatment Technologies for Halogenated Organic Containing Wastes. EPA Hazardous Waste Engineering Research Laboratory.[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. [Link]

  • University of Tennessee Safety Office. (2008). Laboratory Hazardous Waste Management Guide.[Link]

Handling

A Comprehensive Safety Protocol for Handling 4-Chloro-3-ethoxypyridine-2-carboxylic acid

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities demands a meticulous and info...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities demands a meticulous and informed approach to personal protection. This guide provides essential, in-depth safety and logistical information for the handling of 4-Chloro-3-ethoxypyridine-2-carboxylic acid, a compound that, while not extensively characterized publicly, can be safely managed by understanding the hazards associated with its structural components: a chlorinated pyridine core and a carboxylic acid functional group.

This document is structured to provide a clear, logical, and scientifically grounded framework for the safe handling of this compound, moving from hazard assessment to personal protective equipment (PPE) selection, and finally to operational and disposal protocols.

Hazard Analysis: A Synthesis of Structural Analogues

Due to the absence of a specific Safety Data Sheet (SDS) for 4-Chloro-3-ethoxypyridine-2-carboxylic acid at the time of this writing, a conservative hazard assessment has been conducted by synthesizing data from structurally related compounds. This approach allows us to anticipate potential risks and establish robust safety protocols.

The primary hazards are anticipated to stem from its constituent chemical families:

  • Chlorinated Pyridine Derivatives: Pyridine and its derivatives are known to be flammable and toxic, with potential for skin and respiratory irritation.[1] Some chlorinated organic compounds are also recognized as potential carcinogens and can pose risks to the liver, kidneys, and central nervous system upon overexposure.[2][3] Inhalation of vapors is a primary route of exposure and should be carefully controlled.[2]

  • Carboxylic Acids: This functional group can impart corrosive properties, posing a risk of severe skin burns and serious eye damage.[4][5]

  • Solid Particulate Inhalation: As a solid, this compound may generate dust, which can be harmful if inhaled, causing respiratory irritation.[6]

Based on these considerations, 4-Chloro-3-ethoxypyridine-2-carboxylic acid should be treated as a hazardous substance with the potential for skin and eye irritation, respiratory tract irritation, and possible systemic toxicity upon absorption or inhalation.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is paramount to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling 4-Chloro-3-ethoxypyridine-2-carboxylic acid.

PPE CategoryRecommended Equipment and Rationale
Eye and Face Protection Chemical safety goggles are mandatory to protect against splashes and dust. A face shield should be worn over goggles when there is a significant risk of splashing.[7]
Skin and Body Protection A flame-resistant lab coat is required at all times.[7] For handling larger quantities or in situations with a high risk of spillage, a chemical-resistant apron or a complete chemical-protective suit may be necessary.[5]
Hand Protection Nitrile gloves are recommended for their resistance to a broad range of chemicals, including pyridine derivatives.[1] Always inspect gloves for any signs of degradation or perforation before use and change them frequently, especially after direct contact with the compound.[6]
Respiratory Protection All handling of 4-Chloro-3-ethoxypyridine-2-carboxylic acid that may generate dust or vapors must be conducted in a certified chemical fume hood to prevent inhalation.[1][8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][9]

Operational and Disposal Plans: Ensuring a Safe Workflow

A systematic approach to handling and disposal is crucial for minimizing risk from procurement to waste management.

Safe Handling Protocol

The following step-by-step protocol should be followed for all procedures involving 4-Chloro-3-ethoxypyridine-2-carboxylic acid:

  • Preparation:

    • Ensure a certified and properly functioning chemical fume hood is available.

    • Verify that an eyewash station and safety shower are readily accessible.[10]

    • Assemble all necessary PPE and inspect it for integrity.

    • Prepare a designated and clearly labeled waste container for the compound.

  • Donning PPE:

    • The following diagram illustrates the correct sequence for donning PPE to ensure maximum protection.

PPE_Donning_Workflow cluster_donning PPE Donning Sequence Start Start LabCoat 1. Don Lab Coat Start->LabCoat Gloves 2. Don Gloves LabCoat->Gloves Goggles 3. Don Safety Goggles Gloves->Goggles FaceShield 4. Don Face Shield (if needed) Goggles->FaceShield Respirator 5. Don Respirator (if needed) FaceShield->Respirator End Ready for Work Respirator->End

Caption: PPE Donning Workflow

  • Handling:

    • Conduct all manipulations of the solid compound within the chemical fume hood to minimize inhalation of any dust.

    • Use non-sparking tools and avoid creating dust clouds.

    • Keep the container tightly closed when not in use.[11]

  • Decontamination:

    • After handling, decontaminate the work area with an appropriate solvent, followed by a thorough wash with soap and water.

    • Properly remove and dispose of contaminated gloves.[6]

Doffing PPE

The sequence for removing PPE is critical to prevent cross-contamination.

PPE_Doffing_Workflow cluster_doffing PPE Doffing Sequence Start Start Gloves 1. Remove Gloves Start->Gloves FaceShield 2. Remove Face Shield Gloves->FaceShield Goggles 3. Remove Goggles FaceShield->Goggles LabCoat 4. Remove Lab Coat Goggles->LabCoat Respirator 5. Remove Respirator LabCoat->Respirator WashHands 6. Wash Hands Thoroughly Respirator->WashHands End Safe WashHands->End

Caption: PPE Doffing Workflow

Disposal Plan
  • All waste materials, including contaminated PPE and empty containers, must be disposed of in accordance with federal, state, and local environmental regulations.

  • The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.

  • Under no circumstances should this compound be disposed of down the drain.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationFirst Aid and Response Measures
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

By adhering to these protocols, researchers can confidently and safely handle 4-Chloro-3-ethoxypyridine-2-carboxylic acid, ensuring both personal well-being and the integrity of their research.

References

  • Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • OxyChem. (n.d.). CHLORINATED ORGANICS HANDBOOK. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Ecolink, Inc. (2025, May 5). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]

  • PubMed. (2004, May 20). Experimental cancer studies of chlorinated by-products. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

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